An In-depth Technical Guide to Nitroxoline-D4: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of the deuterated nitroxoline analogue, Nitroxoline-D4. This document is intended for research...
Author: BenchChem Technical Support Team. Date: November 2025
This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of the deuterated nitroxoline analogue, Nitroxoline-D4. This document is intended for researchers, scientists, and professionals in the field of drug development and life sciences who are interested in the application of stable isotope-labeled compounds.
Chemical Identity and Structure
Nitroxoline-D4 is the deuterium-labeled version of Nitroxoline, an established antibiotic. The incorporation of deuterium, a stable isotope of hydrogen, makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis.
There appears to be some variability in the degree of deuteration in commercially available Nitroxoline-D4. Different suppliers report different molecular formulas, suggesting that the number and position of deuterium atoms on the quinoline ring may vary. The two commonly cited molecular formulas are C9H3D3N2O3 and C9H2D4N2O3. Researchers should consult the certificate of analysis from their specific supplier for the exact isotopic enrichment and deuteration pattern.
For the purpose of this guide, we will consider the structure with four deuterium atoms, as this is frequently cited.
Chemical Structure of Nitroxoline-D4 (Illustrative)
Image of the chemical structure of Nitroxoline with D atoms on the quinoline ring would be placed here.
Physicochemical Properties
Table 1: Physicochemical Properties of Nitroxoline (Parent Compound)
The biological activity of Nitroxoline-D4 is expected to be identical to that of Nitroxoline. The primary mechanism of action of Nitroxoline is through the chelation of divalent metal ions, particularly Fe2+ and Zn2+.[4] These metal ions are essential cofactors for a variety of bacterial enzymes. By sequestering these ions, Nitroxoline disrupts critical cellular processes in bacteria, leading to an antimicrobial effect.[5]
This metal-chelating property is also believed to be the basis for its anticancer activity. Nitroxoline has been shown to inhibit tumor growth and angiogenesis, potentially by interfering with metal-dependent enzymes involved in these processes.[6]
Below is a diagram illustrating the proposed mechanism of action of Nitroxoline.
A Technical Guide to the Mechanism of Action of Nitroxoline-D4 as an Internal Standard in Quantitative Analysis
Executive Summary: This technical guide provides an in-depth exploration of Nitroxoline-D4's function as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based quantitative analysis. We detail the...
Author: BenchChem Technical Support Team. Date: November 2025
Executive Summary: This technical guide provides an in-depth exploration of Nitroxoline-D4's function as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based quantitative analysis. We detail the core principles of internal standardization, the specific physicochemical properties of Nitroxoline-D4 that make it an ideal standard, and provide comprehensive experimental protocols for its application. This document is intended for researchers, scientists, and drug development professionals who require precise and accurate quantification of the therapeutic agent Nitroxoline in complex biological matrices.
The Foundational Role of Internal Standards in Mass Spectrometry
Quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is susceptible to variations that can impact accuracy and precision.[1] These variations can arise during sample preparation (e.g., extraction, derivatization), and from the instrument itself (e.g., injection volume fluctuations, ion source drift).[1][2]
An internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control sample.[3] Its purpose is to correct for these sources of variability.[1] By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can compensate for losses during sample processing and fluctuations in instrument response.[3] The ideal IS behaves as identically as possible to the analyte throughout the entire analytical process.[2]
Nitroxoline-D4: The Archetypal Internal Standard
Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry.[2] Nitroxoline-D4 is the deuterated analogue of Nitroxoline, an antibiotic and potential anti-cancer agent.[4][5] The incorporation of deuterium atoms creates a compound that is chemically and physically almost identical to Nitroxoline but has a distinct, heavier molecular weight.
Physicochemical Properties
The core principle behind Nitroxoline-D4's efficacy is its near-identical chemical nature to Nitroxoline. This results in:
Co-elution: Both compounds exhibit virtually the same retention time during chromatographic separation.
Identical Extraction Recovery: They behave similarly during sample extraction procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1]
Comparable Ionization Efficiency: In the mass spectrometer's ion source, both molecules ionize with the same efficiency, a critical factor for accurate quantification.[2]
The key difference is the mass shift provided by the four deuterium atoms, which allows the mass spectrometer to differentiate between the analyte (Nitroxoline) and the internal standard (Nitroxoline-D4).
Mechanism of Action as an Internal Standard
The mechanism is not biological but physicochemical. Nitroxoline-D4 is spiked into the biological sample (e.g., plasma, urine) at the very beginning of the sample preparation process. From that point forward, any loss of analyte due to adsorption, incomplete extraction, or degradation is mirrored by a proportional loss of the internal standard. Similarly, any suppression or enhancement of the analyte's signal during ionization in the mass spectrometer is matched by the internal standard.
Because the ratio of their signals is used for quantification, these variations are effectively canceled out, leading to a highly accurate and precise measurement of the analyte's true concentration.[3]
Experimental Protocol: Quantification of Nitroxoline in Human Plasma
This section outlines a typical workflow for the quantification of Nitroxoline in human plasma using Nitroxoline-D4 as an internal standard with LC-MS/MS.
Materials and Reagents
Nitroxoline analytical standard
Nitroxoline-D4 internal standard
Human plasma (blank)
Acetonitrile (LC-MS grade)
Methanol (LC-MS grade)
Formic acid
Water (LC-MS grade)
Solid-Phase Extraction (SPE) cartridges
Sample Preparation
Spiking: To 100 µL of plasma sample, calibrator, or quality control sample, add 10 µL of Nitroxoline-D4 working solution (e.g., at a concentration of 100 ng/mL). Vortex briefly.
Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins. Vortex for 1 minute.
Centrifugation: Centrifuge the samples at 4000 g for 10 minutes to pellet the precipitated proteins.[6]
Extraction: Transfer the supernatant to a clean tube. The sample can be further purified using an appropriate SPE cartridge if matrix effects are significant.
Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
Chromatographic Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Detection: Multiple Reaction Monitoring (MRM). Specific mass transitions for Nitroxoline and Nitroxoline-D4 are monitored.
Data Analysis
Integration: Integrate the peak areas for both the Nitroxoline and Nitroxoline-D4 MRM transitions.
Ratio Calculation: Calculate the Peak Area Ratio (PAR) = (Peak Area of Nitroxoline) / (Peak Area of Nitroxoline-D4).
Calibration Curve: Plot the PAR of the calibration standards against their known concentrations. A linear regression is applied to generate a calibration curve.
Quantification: The concentration of Nitroxoline in the unknown samples is calculated from their PAR using the regression equation from the calibration curve.
Data Presentation and Interpretation
Quantitative data from analytical methods should be clearly structured. The following tables summarize key parameters for a typical Nitroxoline assay.
Diagrams are essential for understanding the relationships and processes in quantitative analysis.
Figure 1. Chemical relationship between Nitroxoline and its deuterated internal standard.
Figure 2. General experimental workflow for using an internal standard.
Figure 3. How the analyte/IS ratio corrects for experimental variability.
Context: The Biological Mechanism of Action of Nitroxoline
While the focus of this guide is on Nitroxoline-D4's role as an internal standard, it is important to understand the biological action of Nitroxoline itself, as this provides the context for its quantification. Nitroxoline's primary mechanism of action is the chelation of divalent metal ions, such as Mg²⁺, Fe²⁺, and Zn²⁺.[9][10] These ions are essential co-factors for many bacterial enzymes.[9] By sequestering these ions, Nitroxoline disrupts critical metabolic functions in pathogens, inhibiting their growth.[9] This mechanism is also implicated in its ability to disrupt bacterial biofilms and inhibit quorum sensing, a form of bacterial communication.[9][11] This broad-spectrum activity is why Nitroxoline is studied for urinary tract infections and has potential applications in oncology and the treatment of neurodegenerative diseases.[9][10]
Conclusion
Nitroxoline-D4 exemplifies the ideal characteristics of a stable isotope-labeled internal standard for mass spectrometry. Its mechanism of action is rooted in its physicochemical similarity to the parent compound, Nitroxoline, allowing it to accurately track and correct for variability throughout the analytical workflow. By co-eluting and exhibiting identical behavior during extraction and ionization, while being distinguishable by mass, Nitroxoline-D4 enables the high degree of accuracy, precision, and reliability required for therapeutic drug monitoring and pharmacokinetic studies in modern drug development.
A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Nitroxoline-D4
For Researchers, Scientists, and Drug Development Professionals Abstract Nitroxoline-D4, the deuterated isotopologue of the established antibacterial agent Nitroxoline, is a compound of significant interest for contempor...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitroxoline-D4, the deuterated isotopologue of the established antibacterial agent Nitroxoline, is a compound of significant interest for contemporary research, particularly in pharmacokinetic and metabolic studies. Its utility as an internal standard in analytical chemistry and its potential for altered pharmacokinetics due to the kinetic isotope effect necessitate a thorough understanding of its fundamental physical and chemical properties. This technical guide provides a detailed overview of the core characteristics of Nitroxoline-D4, including its structural and physicochemical properties. Furthermore, it outlines key experimental protocols for its analysis and delves into the well-documented signaling pathways through which its non-deuterated counterpart, Nitroxoline, exerts its biological effects. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
Physicochemical Properties
The incorporation of deuterium in place of protium can subtly influence the physical and chemical properties of a molecule. While specific experimental data for Nitroxoline-D4 is not extensively published, the properties of its parent compound, Nitroxoline, provide a robust baseline. The following tables summarize the key physicochemical data for both Nitroxoline-D4 and Nitroxoline.
Accurate characterization of Nitroxoline-D4 requires standardized experimental procedures. The following sections detail the methodologies for determining key physical and chemical properties.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A common and reliable method for its determination is the use of a calibrated melting point apparatus.
Methodology:
Sample Preparation: A small quantity of dry Nitroxoline-D4 powder is packed into a capillary tube to a height of 2-3 mm.
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus (e.g., MelTemp or similar).
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower ramp rate (1-2 °C per minute) as the expected melting point is approached.
Observation: The temperature at which the first liquid droplet appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting range provides an indication of purity.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
Sample Preparation: An excess amount of Nitroxoline-D4 is added to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed flask.
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
Quantification: The concentration of Nitroxoline-D4 in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
Spectroscopic Analysis
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.
Methodology:
Sample Preparation: A few milligrams of Nitroxoline-D4 are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The absence or significant reduction of proton signals at the deuterated positions confirms the isotopic labeling.
Data Analysis: Chemical shifts, coupling constants, and integration values are analyzed to confirm the molecular structure and assess purity.
2.3.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Methodology:
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC or Gas Chromatography (GC).
Ionization: The molecules are ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragments are determined. The molecular weight of Nitroxoline-D4 is expected to be higher than that of Nitroxoline, corresponding to the number of deuterium atoms incorporated.
Signaling Pathways and Mechanisms of Action
Nitroxoline exerts its biological effects through multiple mechanisms, including the modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
AMPK/mTOR Signaling Pathway
Nitroxoline has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation.[5]
Caption: Nitroxoline-D4 activates AMPK, leading to mTORC1 inhibition and downstream effects on cell cycle and apoptosis.
STAT3 Signaling Pathway
Nitroxoline can inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. By preventing the phosphorylation of STAT3, it blocks its translocation to the nucleus, thereby downregulating the expression of target genes involved in cell survival, proliferation, and drug resistance.[6]
Nitroxoline has been identified as a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly Bromodomain-containing protein 4 (BRD4). It competitively binds to the acetyl-lysine binding pocket of BRD4, displacing it from chromatin and leading to the downregulation of oncogenes like c-Myc.[7][8]
Caption: Nitroxoline-D4 inhibits the binding of BRD4 to acetylated histones, downregulating oncogene transcription.
Conclusion
Nitroxoline-D4 is a valuable tool for a range of scientific investigations. This guide has provided a consolidated overview of its known physical and chemical characteristics, alongside standardized protocols for their determination. The elucidation of its parent compound's engagement with critical cellular signaling pathways further underscores its potential in drug discovery and development. It is anticipated that this technical resource will facilitate further research into this important molecule and its therapeutic applications.
An In-depth Technical Guide to the Isotopic Purity of Commercially Available Nitroxoline-D4
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the isotopic purity of commercially available Nitroxoline-D4, a deuterated analog of the antibioti...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of commercially available Nitroxoline-D4, a deuterated analog of the antibiotic Nitroxoline. While specific isotopic distribution data can vary between batches and suppliers, this document outlines the critical aspects of isotopic purity assessment, the methodologies employed for its determination, and the implications for research and drug development.
Introduction to Nitroxoline-D4 and the Importance of Isotopic Purity
Nitroxoline-D4 is a stable isotope-labeled version of Nitroxoline, an antibiotic known for its efficacy against biofilm infections.[1][2] The replacement of four hydrogen atoms with deuterium can alter the pharmacokinetic profile of the drug, potentially enhancing its metabolic stability.[1][2] In research and development, Nitroxoline-D4 is often used as an internal standard for quantitative bioanalytical assays using mass spectrometry.
The isotopic purity of Nitroxoline-D4 is a critical parameter that defines the percentage of the molecule that contains the desired number of deuterium atoms (in this case, four) and the distribution of molecules with fewer deuterium atoms (D3, D2, D1) or no deuterium atoms (D0). High isotopic purity is crucial for:
Accurate quantification in pharmacokinetic studies: A well-defined isotopic composition is essential for reliable results when used as an internal standard.
Understanding metabolic fate: The precise location and stability of the deuterium labels are vital for interpreting metabolism and disposition studies.
Consistency and reproducibility of experimental results: Batch-to-batch consistency in isotopic purity ensures the reliability of longitudinal studies.
Isotopic Purity of Commercially Available Nitroxoline-D4
While chemical purity of commercially available Nitroxoline-D4 is often stated as >98%, the isotopic purity is a separate and equally important specification.[2] Specific quantitative data on the isotopic distribution is typically provided in the Certificate of Analysis (CoA) from the supplier. Researchers should always request and consult the CoA for the specific batch they are using.
Below is a representative table summarizing the kind of quantitative data that would be found on a typical CoA for Nitroxoline-D4. The values presented here are for illustrative purposes and will vary between different commercial sources and batches.
Table 1: Representative Isotopic Purity Data for Nitroxoline-D4
Isotopic Species
Description
Representative Abundance (%)
D4
Fully deuterated Nitroxoline
> 98%
D3
Nitroxoline with three deuterium atoms
< 2%
D2
Nitroxoline with two deuterium atoms
< 0.5%
D1
Nitroxoline with one deuterium atom
< 0.1%
D0
Unlabeled Nitroxoline
< 0.1%
Isotopic Purity (D4)
Percentage of the desired D4 species
> 98%
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like Nitroxoline-D4 relies on sophisticated analytical techniques. The two primary methods employed are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a compound. The high resolving power allows for the separation and quantification of ions with very small mass differences, such as those between deuterated and non-deuterated isotopologues.
Methodology:
Sample Preparation: A dilute solution of Nitroxoline-D4 is prepared in a suitable solvent, such as methanol or acetonitrile.
Chromatographic Separation (Optional but Recommended): The sample is injected into a liquid chromatography system (LC-MS) to separate the analyte of interest from any impurities.
Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI).
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
Data Analysis: The resulting mass spectrum shows distinct peaks for the different isotopic species (D0, D1, D2, D3, D4). The relative abundance of each species is determined by integrating the area under each peak. Corrections for the natural abundance of isotopes (e.g., ¹³C) are applied to accurately calculate the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides information about the location and extent of deuteration.
Methodology:
Sample Preparation: A solution of Nitroxoline-D4 is prepared in a suitable deuterated NMR solvent (e.g., DMSO-d₆).
¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts, when compared to the spectrum of unlabeled Nitroxoline, confirms the positions of deuterium incorporation. The integration of the remaining proton signals can be used to estimate the degree of deuteration.
²H NMR Analysis: A ²H NMR spectrum can be acquired to directly observe the deuterium signals, confirming their presence and chemical environment.
Visualizations
The following diagrams illustrate the workflow for assessing isotopic purity and the logical relationship between isotopic purity and its application in pharmacokinetic studies.
Caption: Experimental workflow for the determination of isotopic purity of Nitroxoline-D4.
The Strategic Role of Deuterium Labeling in Modern Pharmacokinetic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug candidates represents a significant adv...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug candidates represents a significant advancement in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of the role of deuterium labeling in pharmacokinetic (PK) studies. By leveraging the deuterium kinetic isotope effect (KIE), researchers can favorably modulate the metabolic fate of drugs, leading to improved pharmacokinetic profiles, enhanced safety, and greater therapeutic efficacy. This document details the core principles of deuterium labeling, presents quantitative data on its impact on key PK parameters, outlines detailed experimental protocols for in vitro and in vivo assessment, and provides visual workflows to illustrate the key processes involved.
Introduction: The Deuterium Advantage in Pharmacokinetics
Deuterium, with a nucleus containing one proton and one neutron, is approximately twice as heavy as protium (the most common isotope of hydrogen)[1]. This seemingly subtle difference in mass leads to a profound impact on the strength of chemical bonds. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond[2][3]. Consequently, the cleavage of a C-D bond requires more energy and proceeds at a slower rate, a phenomenon known as the deuterium kinetic isotope effect (KIE)[1][4][5].
In the context of drug metabolism, many therapeutic agents are cleared from the body through metabolic pathways catalyzed by enzymes such as the cytochrome P450 (CYP) superfamily[6]. These enzymatic reactions often involve the cleavage of C-H bonds as a rate-determining step[5][6]. By selectively replacing hydrogen atoms at metabolically vulnerable positions ("soft spots") with deuterium, the rate of metabolism can be significantly reduced[7][8]. This "metabolic switching" can lead to several desirable pharmacokinetic outcomes:
Increased Half-life (t½) and Exposure (AUC): A slower rate of metabolism results in the drug remaining in the systemic circulation for a longer period, leading to an extended half-life and greater overall exposure[1][4][9].
Reduced Clearance (CL): The rate at which a drug is removed from the body is decreased.
Lower Peak Plasma Concentrations (Cmax) and Reduced Peak-to-Trough Fluctuations: Slower metabolism can lead to a more stable plasma concentration profile, potentially reducing dose-dependent side effects associated with high peak concentrations[2][10].
Altered Metabolite Profile: Deuterium labeling can shift metabolism away from the formation of toxic or inactive metabolites, potentially improving the safety and efficacy profile of the drug[6][10][11].
Potential for Lower or Less Frequent Dosing: An improved pharmacokinetic profile may allow for a reduction in the total dose or the frequency of administration, which can enhance patient compliance[8][12].
The first deuterated drug to receive FDA approval was Austedo® (deutetrabenazine) in 2017 for the treatment of chorea associated with Huntington's disease and tardive dyskinesia, demonstrating the clinical viability of this strategy[6][10][13].
Quantitative Impact of Deuterium Labeling on Pharmacokinetics
The following tables summarize the pharmacokinetic parameters of several deuterated drugs compared to their non-deuterated counterparts, illustrating the tangible benefits of this approach.
Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine in Healthy Volunteers (Single 25 mg Dose)
Note: As a de novo deuterated compound, a direct non-deuterated comparator is not available in the same context. The data demonstrates predictable and dose-proportional pharmacokinetics.
Table 3: Pharmacokinetic Parameters of d9-Ivacaftor (CTP-656) vs. Ivacaftor in Healthy Volunteers (Single 25 mg Dose)
This section provides detailed methodologies for key experiments in the pharmacokinetic evaluation of deuterated compounds.
In Vitro Metabolic Stability Assessment using Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of a deuterated compound and its non-deuterated counterpart by measuring the rate of its depletion when incubated with human liver microsomes.
Materials:
Test compounds (deuterated and non-deuterated)
Human Liver Microsomes (pooled, e.g., from a commercial supplier)
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Phosphate buffer (100 mM, pH 7.4)
Acetonitrile (containing an appropriate internal standard for LC-MS/MS analysis)
96-well plates
Incubator/shaker (37°C)
Centrifuge
Procedure:
Preparation of Incubation Mixture:
On ice, prepare a master mix containing phosphate buffer and human liver microsomes (final concentration typically 0.5-1.0 mg/mL).
Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO, acetonitrile) and dilute to the desired starting concentration in phosphate buffer. The final organic solvent concentration in the incubation should be low (<1%) to avoid inhibiting enzymatic activity.
Incubation:
Pre-warm the microsome mixture and the NADPH regenerating system to 37°C for 5-10 minutes.
Add the test compound to the microsome mixture and pre-incubate for 5 minutes at 37°C.
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
Incubate the plate at 37°C with gentle shaking.
Time Point Sampling:
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing cold acetonitrile with the internal standard. The acetonitrile precipitates the microsomal proteins and stops the enzymatic reaction.
Sample Processing:
Once all time points are collected, centrifuge the 96-well plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for LC-MS/MS analysis.
Data Analysis:
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
Plot the natural logarithm of the percentage of remaining parent compound versus time.
The slope of the linear portion of this plot represents the elimination rate constant (k).
Calculate the in vitro half-life (t½) as 0.693/k.
Calculate the intrinsic clearance (CLint) as (k / microsomal protein concentration).
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the in vivo pharmacokinetic profiles of a deuterated compound and its non-deuterated counterpart in a rodent model (e.g., rats).
Materials:
Test compounds (deuterated and non-deuterated)
Appropriate vehicle for dosing (e.g., saline, PEG400/water)
Sprague-Dawley rats (with cannulated jugular veins for serial blood sampling)
Dosing syringes and needles (for oral gavage or intravenous injection)
Blood collection tubes (e.g., containing K2EDTA as an anticoagulant)
Centrifuge
Freezer (-80°C) for plasma storage
Procedure:
Animal Acclimation and Dosing:
Acclimate the cannulated rats to the housing conditions for at least 24 hours before the study.
Fast the animals overnight before dosing (with free access to water).
Administer a single dose of the test compound (either deuterated or non-deuterated) to each group of rats via the desired route (e.g., oral gavage or intravenous injection).
Serial Blood Sampling:
Collect blood samples (approximately 100-200 µL) from the jugular vein cannula at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
Place the collected blood into anticoagulant-treated tubes.
Plasma Preparation:
Centrifuge the blood samples to separate the plasma.
Transfer the plasma supernatant to clean, labeled tubes.
Store the plasma samples at -80°C until bioanalysis.
Bioanalysis:
Quantify the concentration of the parent drug (and any major metabolites, if applicable) in the plasma samples using a validated LC-MS/MS method.
Pharmacokinetic Analysis:
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.
Calculate key pharmacokinetic parameters, including AUC, Cmax, t½, CL, and volume of distribution (Vd).
Statistically compare the pharmacokinetic parameters between the deuterated and non-deuterated compound groups.
Bioanalytical Method using LC-MS/MS
Objective: To accurately quantify the concentration of a deuterated or non-deuterated drug in a biological matrix (e.g., plasma).
Instrumentation and Reagents:
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)
C18 reverse-phase HPLC column
Mobile Phase A: 0.1% formic acid in water
Mobile Phase B: 0.1% formic acid in acetonitrile
Internal Standard (IS): A stable isotope-labeled version of the analyte (if available and different from the test compound) or a structurally similar compound.
Acetonitrile for protein precipitation
Procedure:
Sample Preparation (Protein Precipitation):
To a 50 µL aliquot of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
Vortex the mixture vigorously to precipitate the plasma proteins.
Centrifuge the samples to pellet the precipitated proteins.
Transfer the clear supernatant to an autosampler vial for injection.
LC-MS/MS Analysis:
Inject an aliquot of the prepared sample onto the LC-MS/MS system.
Separate the analyte from other matrix components using a gradient elution on the C18 column with mobile phases A and B.
Detect and quantify the analyte and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and the IS.
Calibration and Quantification:
Prepare a calibration curve by spiking known concentrations of the analyte into blank plasma and processing these standards alongside the study samples.
Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
Use the resulting regression equation to calculate the concentration of the analyte in the unknown study samples.
Visualizing Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the application of deuterium labeling in pharmacokinetic studies.
Caption: Mechanism of the Deuterium Kinetic Isotope Effect (KIE).
Application Note and Protocol for the Quantification of Nitroxoline in Biological Matrices using Nitroxoline-D4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals Introduction Nitroxoline is an established oral antibiotic primarily used for the treatment and prophylaxis of urinary tract infections. Its mode of action...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroxoline is an established oral antibiotic primarily used for the treatment and prophylaxis of urinary tract infections. Its mode of action involves the chelation of divalent metal ions essential for bacterial enzyme function. With growing interest in repurposing existing drugs, understanding the pharmacokinetic profile of nitroxoline is crucial. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices.
The use of a stable isotope-labeled internal standard, such as Nitroxoline-D4, is the gold standard in quantitative LC-MS/MS analysis. Co-elution of the analyte and its deuterated analog allows for the correction of variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical method.
This document provides a detailed protocol for the extraction and quantification of nitroxoline in plasma using Nitroxoline-D4 as an internal standard. The methodology described herein is intended to serve as a comprehensive guide for researchers in drug metabolism and pharmacokinetics (DMPK), clinical research, and other related fields.
Experimental
Materials and Reagents
Nitroxoline (Reference Standard)
Nitroxoline-D4 (Internal Standard)
Acetonitrile (LC-MS Grade)
Methanol (LC-MS Grade)
Formic Acid (LC-MS Grade)
Water (LC-MS Grade)
Human Plasma (or other relevant biological matrix)
Tandem Mass Spectrometer (e.g., SCIEX QTRAP®, Waters Xevo™ TQ-S)
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is recommended for good chromatographic separation.
Standard Solutions
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve nitroxoline and Nitroxoline-D4 in methanol to prepare individual primary stock solutions.
Working Standard Solutions: Prepare serial dilutions of the nitroxoline primary stock solution in 50:50 (v/v) methanol:water to create calibration curve standards.
Internal Standard Working Solution (100 ng/mL): Dilute the Nitroxoline-D4 primary stock solution in 50:50 (v/v) methanol:water.
Methodology
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting nitroxoline from plasma samples.
Sample Aliquoting: Aliquot 50 µL of plasma samples (calibration standards, quality controls, and unknown samples) into a 96-well protein precipitation plate.
Internal Standard Addition: Add 10 µL of the 100 ng/mL Nitroxoline-D4 internal standard working solution to each well, except for the blank matrix samples.
Precipitation: Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to each well.
Mixing: Mix thoroughly by vortexing the plate for 2 minutes.
Centrifugation: Centrifuge the plate at 4000 g for 10 minutes at 4°C to pellet the precipitated proteins.
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis. A dilution with water may be necessary depending on the sensitivity of the instrument.
Experimental Workflow Diagram
Caption: Workflow for plasma sample preparation and analysis.
LC-MS/MS Conditions
The following are recommended starting conditions and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
Parameter
Recommended Condition
Column
Reversed-phase C18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Column Temperature
40 °C
Gradient
Start at 5% B, ramp to 95% B, hold, and re-equilibrate.
Table 2: Mass Spectrometry Parameters
Parameter
Recommended Condition
Ionization Mode
Electrospray Ionization (ESI), Positive
Scan Type
Multiple Reaction Monitoring (MRM)
Source Temperature
500 °C
IonSpray Voltage
5500 V
MRM Transitions:
The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the assay. The precursor ion will be the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID) of the precursor ion.
Nitroxoline (MW: 190.15 g/mol ): The precursor ion is m/z 191.1. Common product ions are formed from the fragmentation of the quinoline ring structure.
Nitroxoline-D4 (MW: 194.18 g/mol ): The precursor ion is m/z 195.2. The fragmentation pattern is expected to be similar to nitroxoline, with a +4 Da shift in the fragment ions containing the deuterium labels.
Table 3: Proposed MRM Transitions
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Nitroxoline
191.1
145.1
Optimize
191.1
117.0
Optimize
Nitroxoline-D4
195.2
149.1
Optimize
195.2
121.0
Optimize
Note: The collision energies need to be optimized for the specific mass spectrometer being used to achieve the best signal intensity.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical flow from sample introduction to detection.
Data Analysis and Method Validation
Calibration Curve and Quantification
A calibration curve is constructed by plotting the peak area ratio of nitroxoline to Nitroxoline-D4 against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of nitroxoline in the quality control and unknown samples is then calculated from the regression equation.
Method Validation Parameters
A full validation of the method should be performed according to the relevant regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
Selectivity and Specificity: Assess interference from endogenous matrix components.
Linearity: The concentration range over which the assay is accurate and precise.
Accuracy and Precision: Determined by analyzing quality control samples at multiple concentration levels (low, medium, and high) on different days.
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
Recovery: The efficiency of the extraction procedure.
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).
Table 4: Example Acceptance Criteria for Method Validation
Parameter
Acceptance Criteria
Linearity (r²)
≥ 0.99
Accuracy
Within ±15% of nominal value (±20% at LLOQ)
Precision (%CV)
≤ 15% (≤ 20% at LLOQ)
Matrix Factor
CV ≤ 15%
Recovery
Consistent, precise, and reproducible
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of nitroxoline in biological matrices using Nitroxoline-D4 as an internal standard by LC-MS/MS. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a robust and reliable approach for pharmacokinetic studies and therapeutic drug monitoring of nitroxoline. Adherence to the principles of method validation is essential to ensure the generation of high-quality and reliable data for regulatory submissions and scientific publications.
Application
Quantitative Analysis of Nitroxoline Using Nitroxoline-D4: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for the quantitative analysis of Nitroxoline in biological matrices using Nitroxoline-D4 as an internal standar...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of Nitroxoline in biological matrices using Nitroxoline-D4 as an internal standard. The methodologies described herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, offering high sensitivity and specificity for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Nitroxoline is an antibiotic primarily used for the treatment of urinary tract infections.[1][2] Its efficacy is attributed to its ability to chelate essential divalent metal ions like Fe2+ and Zn2+, which are crucial for bacterial survival and biofilm formation.[1][3] Accurate quantification of Nitroxoline in biological samples is essential for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and assessing patient safety. The use of a stable isotope-labeled internal standard, such as Nitroxoline-D4, is a well-established practice in bioanalytical method development to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.[3][4][5]
This application note details the sample preparation, chromatographic separation, and mass spectrometric detection conditions for the quantification of Nitroxoline.
Biological Matrix: Human Plasma (or other relevant biological matrix)
Stock and Working Solutions Preparation
Primary Stock Solutions (1 mg/mL):
Accurately weigh and dissolve Nitroxoline and Nitroxoline-D4 in an appropriate solvent such as methanol to prepare individual stock solutions of 1 mg/mL.
Prepare serial dilutions of the Nitroxoline stock solution with a 50:50 mixture of acetonitrile and water to create a series of working standard solutions for the calibration curve.
Prepare a working solution of Nitroxoline-D4 (internal standard) at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Protein Precipitation)
To 100 µL of the biological matrix sample (e.g., plasma), add 10 µL of the Nitroxoline-D4 internal standard working solution.
Add 300 µL of cold acetonitrile to precipitate proteins.
Vortex the mixture for 1 minute.
Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the dried residue in 100 µL of the mobile phase.
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical LC-MS/MS parameters. Method optimization may be required for specific instrumentation and matrices.
Parameter
Condition
LC System
A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Column
A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate
0.4 mL/min
Column Temperature
40°C
Injection Volume
5 µL
MS System
A triple quadrupole mass spectrometer.
Ionization Mode
Electrospray Ionization (ESI) in Positive Mode.
MRM Transitions
Nitroxoline: To be optimized (e.g., Q1: 191.0 -> Q3: 131.0) Nitroxoline-D4: To be optimized (e.g., Q1: 195.0 -> Q3: 135.0)
Gas Temperatures
As per instrument manufacturer's recommendations.
IonSpray Voltage
As per instrument manufacturer's recommendations.
Data Presentation
The quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Calibration Curve Parameters
Analyte
Linear Range (ng/mL)
Correlation Coefficient (r²)
Nitroxoline
1 - 1000
> 0.99
Table 2: Accuracy and Precision
QC Level
Nominal Conc. (ng/mL)
Mean Measured Conc. (ng/mL)
Accuracy (%)
Precision (%RSD)
LLOQ
1
Insert Data
Insert Data
Insert Data
Low QC
3
Insert Data
Insert Data
Insert Data
Mid QC
100
Insert Data
Insert Data
Insert Data
High QC
800
Insert Data
Insert Data
Insert Data
LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.
Application Note and Protocol for Nitroxoline Analysis using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals Introduction Nitroxoline is a well-established oral antibiotic primarily used for the treatment and prophylaxis of urinary tract infections.[1][2] Its mode...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroxoline is a well-established oral antibiotic primarily used for the treatment and prophylaxis of urinary tract infections.[1][2] Its mode of action involves the chelation of divalent metal cations, which are essential for bacterial enzymatic processes.[1] In recent years, Nitroxoline has garnered significant interest for drug repurposing, with studies exploring its potential as an anticancer, antifungal, and antiviral agent. This has led to an increased need for robust and accurate analytical methods to quantify Nitroxoline in various biological matrices for pharmacokinetic, pharmacodynamic, and toxicological studies.
This application note provides a detailed protocol for the quantitative analysis of Nitroxoline in human plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as a deuterated Nitroxoline, is crucial for achieving high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[3][4][5] While a commercial deuterated standard for Nitroxoline may not be readily available and may require custom synthesis, this protocol outlines the methodology for its use. The methods described herein detail sample preparation using protein precipitation, liquid-liquid extraction, and solid-phase extraction, followed by LC-MS/MS analysis.
Materials and Reagents
Analytes and Internal Standard:
Nitroxoline (Reference Standard)
Deuterated Nitroxoline (e.g., Nitroxoline-d3) - Internal Standard (IS)
Solvents and Chemicals (LC-MS Grade or equivalent):
Acetonitrile
Methanol
Ethyl acetate
Dichloromethane
Formic acid
Ammonium acetate
Ultrapure water
Human plasma (drug-free)
Human urine (drug-free)
Solid-Phase Extraction (SPE) Cartridges:
Mixed-mode Cation Exchange (MCX) or Hydrophilic-Lipophilic Balanced (HLB) cartridges
Equipment:
Analytical balance
Vortex mixer
Centrifuge
SPE manifold
Nitrogen evaporator
LC-MS/MS system (e.g., Triple Quadrupole)
Sample Preparation Protocols
The selection of a sample preparation method depends on the biological matrix, the required limit of quantification, and the desired sample throughput. A deuterated internal standard should be added to the sample at the beginning of the preparation process to account for any analyte loss.
Protein Precipitation (for Plasma)
This is a rapid and simple method suitable for high-throughput analysis.
Protocol:
Label polypropylene tubes for standards, quality controls (QCs), and unknown samples.
Pipette 100 µL of plasma into the respective tubes.
Add 10 µL of the deuterated Nitroxoline internal standard working solution.
Add 300 µL of cold acetonitrile to each tube to precipitate the proteins.
Vortex the tubes for 1 minute.
Centrifuge at 10,000 x g for 10 minutes at 4°C.
Carefully transfer the supernatant to a clean tube or a 96-well plate.
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase.
Vortex for 30 seconds and inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) (for Urine)
LLE is effective for cleaning up complex matrices like urine.
Protocol:
Label glass tubes for standards, QCs, and unknown samples.
Pipette 200 µL of urine into the respective tubes.
Add 10 µL of the deuterated Nitroxoline internal standard working solution.
Add 20 µL of 1 M sodium hydroxide to basify the sample.
Add 1 mL of ethyl acetate as the extraction solvent.
Vortex for 2 minutes.
Centrifuge at 4,000 x g for 5 minutes.
Transfer the upper organic layer to a clean tube.
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase.
Vortex for 30 seconds and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE) (for Plasma or Urine)
SPE provides a higher degree of sample cleanup and concentration, leading to lower limits of detection.
Protocol:
Condition the SPE cartridge:
Pass 1 mL of methanol through the cartridge.
Pass 1 mL of ultrapure water through the cartridge.
Sample Pre-treatment:
For plasma: Dilute 100 µL of plasma with 400 µL of 2% formic acid in water.
For urine: Dilute 200 µL of urine with 200 µL of ultrapure water.
Add 10 µL of the deuterated Nitroxoline internal standard working solution to the diluted sample.
Load the sample:
Load the pre-treated sample onto the conditioned SPE cartridge.
Wash the cartridge:
Wash with 1 mL of 5% methanol in water to remove interferences.
Elute the analyte:
Elute Nitroxoline and the internal standard with 1 mL of 5% formic acid in methanol.
Evaporate and reconstitute:
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase.
Analyze:
Vortex for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography Conditions (Example):
Parameter
Value
Column
C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% B to 95% B over 5 minutes
Flow Rate
0.4 mL/min
Column Temperature
40°C
Injection Volume
5 µL
Mass Spectrometry Conditions (Example):
Parameter
Value
Ionization Mode
Electrospray Ionization (ESI), Positive
Scan Type
Multiple Reaction Monitoring (MRM)
MRM Transitions
Nitroxoline: To be optimized
Deuterated Nitroxoline: To be optimized
Source Temperature
500°C
IonSpray Voltage
5500 V
Quantitative Data Summary
The following table summarizes representative quantitative data from validation studies of Nitroxoline analysis. The use of a deuterated internal standard is expected to yield similar or improved performance.
Parameter
Plasma
Urine
Linearity Range (ng/mL)
1 - 1000
10 - 5000
Correlation Coefficient (r²)
> 0.995
> 0.995
Lower Limit of Quantification (LLOQ) (ng/mL)
1
10
Accuracy (% Bias)
Within ±15%
Within ±15%
Precision (% RSD)
< 15%
< 15%
Recovery (%)
> 85%
> 80%
Matrix Effect (%)
Minimal with IS
Minimal with IS
Experimental Workflows and Diagrams
Caption: General workflow for Nitroxoline analysis.
Caption: Detailed steps of the SPE protocol.
Conclusion
This application note provides a comprehensive guide for the sample preparation and analysis of Nitroxoline in biological matrices using a deuterated internal standard with LC-MS/MS. The detailed protocols for protein precipitation, liquid-liquid extraction, and solid-phase extraction offer flexibility for various research needs. The use of a stable isotope-labeled internal standard is paramount for achieving reliable and accurate quantitative results, which are essential for advancing the clinical and preclinical development of Nitroxoline for its expanding therapeutic indications.
Application Notes and Protocols for the Quantification of Nitroxoline using HPLC-MS with Nitroxoline-D4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals Introduction Nitroxoline is an established antimicrobial agent primarily used for the treatment and prevention of urinary tract infections.[1] Its mechanism...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroxoline is an established antimicrobial agent primarily used for the treatment and prevention of urinary tract infections.[1] Its mechanism of action involves the chelation of divalent metal cations, which are essential for bacterial growth and biofilm formation.[1] Recent research has also highlighted its potential as an anti-cancer agent, demonstrating inhibitory effects on critical signaling pathways in cancer cells.[2][3]
The development of a robust and reliable analytical method for the quantification of Nitroxoline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and preclinical and clinical development. This document provides a detailed application note and protocol for the determination of Nitroxoline in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), employing Nitroxoline-D4 as a stable isotope-labeled internal standard.
Signaling Pathways and Mechanism of Action
Nitroxoline exerts its biological effects through multiple mechanisms. Its primary antibacterial action is attributed to its ability to chelate divalent metal ions like Mg²⁺ and Mn²⁺, which are crucial for bacterial enzyme function and maintenance of the outer membrane integrity.[4] In the context of oncology, Nitroxoline has been shown to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways. One such pathway is the AMPK/mTOR signaling cascade, where Nitroxoline activates AMPK, leading to the inhibition of mTOR and its downstream effectors.[2][5] Additionally, Nitroxoline can suppress the STAT3 signaling pathway, which is often constitutively activated in cancer cells and plays a role in cell survival and proliferation.[3]
Caption: Nitroxoline's antibacterial mechanism of action.
Caption: Nitroxoline's inhibitory effects on cancer signaling pathways.
Nitroxoline Stock Solution (1 mg/mL): Accurately weigh 10 mg of Nitroxoline and dissolve in 10 mL of methanol.
Nitroxoline-D4 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Nitroxoline-D4 and dissolve in 1 mL of methanol.
Nitroxoline Working Solutions: Prepare a series of working solutions by serially diluting the Nitroxoline stock solution with 50:50 (v/v) methanol:water to create calibration standards.
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Nitroxoline-D4 stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation
The following protocol is for the extraction of Nitroxoline from human plasma using protein precipitation.
Application Notes and Protocols for Studying Nitroxoline Metabolism In Vitro Using Nitroxoline-D4
For Researchers, Scientists, and Drug Development Professionals Introduction Nitroxoline, a well-established antimicrobial agent, is gaining renewed interest for its potential applications in treating various infections...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroxoline, a well-established antimicrobial agent, is gaining renewed interest for its potential applications in treating various infections and certain types of cancer. A thorough understanding of its metabolic fate is crucial for optimizing its therapeutic use and assessing potential drug-drug interactions. This document provides detailed application notes and protocols for studying the in vitro metabolism of Nitroxoline using Nitroxoline-D4 as an internal standard.
Nitroxoline is extensively metabolized in the liver, primarily through phase II conjugation reactions, to form glucuronide and sulfate metabolites. These conjugated metabolites may also possess biological activity. The use of a stable isotope-labeled internal standard, such as Nitroxoline-D4, is essential for accurate quantification of the parent drug and its metabolites in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard co-elutes with the analyte, compensating for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision.
This guide outlines the necessary methodologies for incubating Nitroxoline with human liver microsomes (HLMs), identifying the major metabolites, and quantifying the turnover of the parent compound. It also provides a framework for identifying the specific cytochrome P450 (CYP), UDP-glucuronosyltransferase (UGT), and sulfotransferase (SULT) isoforms involved in its biotransformation.
Key Signaling Pathways and Experimental Workflow
The metabolism of Nitroxoline primarily involves phase II conjugation pathways, with potential minor contributions from phase I oxidation. The general metabolic scheme is depicted below.
Application
Application of Nitroxoline-D4 in Urinary Tract Infection Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Mechanism of Action Nitroxoline exerts its antimicrobial effects through multiple mechanisms, primarily centered around its ability to chelate...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Nitroxoline exerts its antimicrobial effects through multiple mechanisms, primarily centered around its ability to chelate divalent metal cations, such as Mg²⁺ and Zn²⁺.[3] This chelation disrupts essential bacterial enzymatic processes. A key target is the inhibition of RNA polymerase, which is dependent on these cations, thereby selectively inhibiting bacterial RNA synthesis.[3] Furthermore, by chelating iron and zinc, nitroxoline effectively disrupts bacterial biofilm formation, a critical factor in recurrent and chronic UTIs.[3][4] At sub-inhibitory concentrations, nitroxoline has also been shown to reduce the expression of bacterial adhesins, thereby preventing their attachment to uroepithelial cells.[1][3]
Application Note: Therapeutic Drug Monitoring of Nitroxoline using Nitroxoline-D4 by LC-MS/MS
Introduction Nitroxoline is a well-established oral antibiotic primarily used for the treatment and prophylaxis of urinary tract infections. Beyond its antibacterial properties, recent research has unveiled its potential...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Nitroxoline is a well-established oral antibiotic primarily used for the treatment and prophylaxis of urinary tract infections. Beyond its antibacterial properties, recent research has unveiled its potential as an anticancer agent, attributed to its ability to chelate metal ions and influence key signaling pathways. This has led to a renewed interest in its clinical applications and the necessity for accurate therapeutic drug monitoring (TDM). TDM is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing potential toxicity. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nitroxoline in human plasma, employing Nitroxoline-D4 as a stable isotope-labeled internal standard for enhanced accuracy and precision.
Principle of the Method
This method utilizes protein precipitation for sample clean-up, followed by chromatographic separation on a C18 reverse-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a deuterated internal standard, Nitroxoline-D4, compensates for matrix effects and variations in sample processing and instrument response, ensuring reliable quantification.
Experimental Protocols
Materials and Reagents
Nitroxoline analytical standard
Nitroxoline-D4 internal standard
LC-MS grade acetonitrile
LC-MS grade methanol
LC-MS grade water
Formic acid (LC-MS grade)
Human plasma (drug-free)
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
Accurately weigh and dissolve Nitroxoline and Nitroxoline-D4 in methanol to a final concentration of 1 mg/mL.
Store stock solutions at -20°C.
Working Solutions:
Prepare serial dilutions of the Nitroxoline stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
Prepare a working solution of Nitroxoline-D4 (Internal Standard, IS) at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.
Sample Preparation
Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.
Add 50 µL of the appropriate standard, QC, or unknown plasma sample to the corresponding tube.
To each tube, add 200 µL of the Nitroxoline-D4 working solution (IS).
Vortex each tube for 30 seconds to precipitate proteins.
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
System: UPLC System
Column: C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Gas Flow Rates: Optimized for the specific instrument.
Data Presentation
The following tables summarize the key quantitative data for the LC-MS/MS analysis of Nitroxoline and its internal standard, Nitroxoline-D4.
Table 1: Mass Spectrometric Parameters
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
Nitroxoline
191.0
145.1
100
20
191.0
117.1
100
25
Nitroxoline-D4
195.0
149.1
100
20
Table 2: Chromatographic and Calibration Data
Parameter
Value
Nitroxoline Retention Time
~1.8 min
Nitroxoline-D4 Retention Time
~1.8 min
Calibration Curve Range
1 - 1000 ng/mL
Linearity (r²)
>0.995
Lower Limit of Quantification
1 ng/mL
Mandatory Visualizations
Caption: Experimental workflow for Nitroxoline TDM.
Caption: Nitroxoline-mediated signaling pathway.
Application
Application Notes and Protocols for the Quantitative Analysis of Nitroxoline and Nitroxoline-D4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals Introduction Nitroxoline is an established antimicrobial agent with a broad spectrum of activity, primarily used in the treatment of urinary tract infection...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroxoline is an established antimicrobial agent with a broad spectrum of activity, primarily used in the treatment of urinary tract infections. Its mechanism of action involves the chelation of divalent metal cations essential for bacterial enzyme function. Recent research has also highlighted its potential as an anti-cancer agent, notably through its influence on pathways such as the AMPK/mTOR signaling cascade. Accurate and sensitive quantification of Nitroxoline in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies.
This document provides a comprehensive guide for the quantitative analysis of Nitroxoline and its deuterated internal standard, Nitroxoline-D4, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific, validated MRM (Multiple Reaction Monitoring) parameters for Nitroxoline and its deuterated analog are not widely published, this guide offers a robust starting point for method development based on the physicochemical properties of the molecule and data from structurally similar compounds.
Mass Spectrometry Parameters
The following tables summarize the key mass spectrometry parameters for Nitroxoline and its internal standard, Nitroxoline-D4. The parameters for Nitroxoline are proposed based on its chemical structure and common fragmentation patterns of similar compounds. The MRM transitions for Nitroxoline-D4 are inferred from those of Nitroxoline. It is essential to note that these parameters should be optimized in the user's laboratory on their specific LC-MS/MS system.
Table 1: Mass Spectrometry Parameters for Nitroxoline
Parameter
Value
Analyte
Nitroxoline
Molecular Formula
C₉H₆N₂O₃
Molecular Weight
190.16 g/mol
Ionization Mode
Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺
m/z 191.0
Proposed MRM Transitions (Quantifier & Qualifier)
Product Ion (Q3) - Quantifier
m/z 145.0
Product Ion (Q3) - Qualifier
m/z 117.0
Suggested Starting Parameters for Optimization
Declustering Potential (DP)
80 - 120 V
Collision Energy (CE) - for m/z 145.0
30 - 50 eV
Collision Energy (CE) - for m/z 117.0
40 - 60 eV
Cell Exit Potential (CXP)
5 - 15 V
Note: The proposed product ions are based on potential fragmentation of the nitroquinoline core. These should be confirmed and optimized experimentally.
Table 2: Mass Spectrometry Parameters for Nitroxoline-D4 (Internal Standard)
Parameter
Value
Analyte
Nitroxoline-D4
Molecular Formula
C₉H₂D₄N₂O₃
Molecular Weight
194.18 g/mol
Ionization Mode
Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺
m/z 195.0
Proposed MRM Transition
Product Ion (Q3)
m/z 149.0
Suggested Starting Parameters for Optimization
Declustering Potential (DP)
80 - 120 V
Collision Energy (CE)
30 - 50 eV
Cell Exit Potential (CXP)
5 - 15 V
Note: The proposed product ion for Nitroxoline-D4 assumes the deuterium labels are on a stable part of the molecule that is retained in the fragment. This must be verified experimentally.
Experimental Protocols
Standard and Sample Preparation
Materials:
Nitroxoline reference standard
Nitroxoline-D4 internal standard
Human plasma (or other biological matrix)
Acetonitrile (LC-MS grade)
Methanol (LC-MS grade)
Formic acid (LC-MS grade)
Water (LC-MS grade)
Stock Solutions:
Nitroxoline Stock (1 mg/mL): Accurately weigh 10 mg of Nitroxoline and dissolve in 10 mL of methanol.
Nitroxoline-D4 Stock (1 mg/mL): Accurately weigh 1 mg of Nitroxoline-D4 and dissolve in 1 mL of methanol.
Working Solutions:
Prepare serial dilutions of the Nitroxoline stock solution in 50:50 acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
Prepare a working solution of Nitroxoline-D4 at a suitable concentration (e.g., 100 ng/mL) in acetonitrile for protein precipitation.
Sample Preparation (Protein Precipitation):
Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, quality controls, and unknown samples.
To each tube, add 50 µL of the appropriate matrix (blank, standard, QC, or sample).
Add 150 µL of the Nitroxoline-D4 working solution in acetonitrile to each tube.
Vortex vigorously for 1 minute to precipitate proteins.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
Parameter
Recommended Conditions
HPLC System
UHPLC system
Column
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Flow Rate
0.4 mL/min
Column Temperature
40°C
Injection Volume
5 µL
Gradient Elution
Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for the quantitative analysis of Nitroxoline in biological samples.
Method
Application Notes and Protocols for Preparing Calibration Curves with Nitroxoline-D4
For Researchers, Scientists, and Drug Development Professionals Introduction Nitroxoline is an established antimicrobial agent that is gaining renewed interest for its potential applications in oncology and the treatment...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroxoline is an established antimicrobial agent that is gaining renewed interest for its potential applications in oncology and the treatment of biofilm-associated infections. Accurate quantification of Nitroxoline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and preclinical research. The use of a stable isotope-labeled internal standard, such as Nitroxoline-D4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing.
This document provides a detailed protocol for the preparation of calibration curves using Nitroxoline-D4 as an internal standard for the accurate quantification of Nitroxoline in biological samples.
Dissolve in 10 mL of a suitable solvent (e.g., methanol or DMSO).
Vortex thoroughly to ensure complete dissolution.
Store the stock solution at -20°C in an amber vial to protect from light.
3.1.2. Nitroxoline-D4 Internal Standard (IS) Stock Solution (1 mg/mL)
Accurately weigh 1 mg of Nitroxoline-D4.
Dissolve in 1 mL of a suitable solvent (e.g., methanol or DMSO).
Vortex thoroughly.
Store the IS stock solution at -20°C in an amber vial.
Preparation of Working Solutions
3.2.1. Nitroxoline Working Solutions (for Calibration Curve)
Prepare a series of working solutions by serially diluting the Nitroxoline stock solution with the appropriate solvent (e.g., 50% methanol in water). The concentration range should bracket the expected concentration of Nitroxoline in the unknown samples.
3.2.2. Nitroxoline-D4 Internal Standard Working Solution (IS Working Solution)
Dilute the Nitroxoline-D4 stock solution to a final concentration that will yield a consistent and robust signal in the LC-MS/MS analysis (e.g., 100 ng/mL). This concentration should be kept constant across all calibration standards, quality control samples, and unknown samples.
Preparation of Calibration Curve Standards
To a set of clean microcentrifuge tubes, add a fixed volume of the appropriate biological matrix (e.g., 100 µL of blank plasma).
Spike each tube with a specific volume of the corresponding Nitroxoline working solution to achieve the desired final concentrations for the calibration curve.
Add a fixed volume of the IS Working Solution to each tube.
The final calibration standards should contain a constant concentration of Nitroxoline-D4 and varying concentrations of Nitroxoline.
Table 1: Example Calibration Curve Standards
Calibration Level
Nitroxoline Concentration (ng/mL)
Volume of Nitroxoline Working Solution (µL)
Volume of IS Working Solution (µL)
Final Volume in Matrix (µL)
1
1
1
10
100
2
5
5
10
100
3
10
10
10
100
4
50
50
10
100
5
100
100
10
100
6
500
500
10
100
7
1000
1000
10
100
Preparation of Quality Control (QC) Samples
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range to assess the accuracy and precision of the method. QC samples are prepared independently from the calibration standards.
Table 2: Example Quality Control Samples
QC Level
Nitroxoline Concentration (ng/mL)
Low QC
3
Mid QC
75
High QC
750
Sample Preparation (Protein Precipitation)
To 100 µL of each calibration standard, QC sample, or unknown sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (Nitroxoline-D4 at the chosen concentration).
Vortex for 1 minute to precipitate proteins.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Method
Table 3: Suggested LC-MS/MS Parameters
Parameter
Condition
Liquid Chromatography
Column
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
Start with 5% B, ramp to 95% B, hold, and return to initial conditions
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Column Temperature
40°C
Mass Spectrometry
Ionization Mode
Electrospray Ionization (ESI), Positive
MRM Transitions
Nitroxoline: To be determined empiricallyNitroxoline-D4: To be determined empirically
Collision Energy
To be optimized for each transition
Dwell Time
100 ms
Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.
Data Analysis
Integrate the peak areas for both Nitroxoline and Nitroxoline-D4 for each injection.
Calculate the peak area ratio (Nitroxoline peak area / Nitroxoline-D4 peak area).
Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of Nitroxoline for the calibration standards.
Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.
Determine the concentration of Nitroxoline in the QC and unknown samples by interpolating their peak area ratios into the calibration curve equation.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for calibration curve preparation.
Application Note: High-Throughput Quantification of Nitroxoline in Human Plasma using Solid-Phase Extraction and LC-MS/MS with a Deuterated Internal Standard
Abstract This application note describes a robust and sensitive bioanalytical method for the quantification of Nitroxoline in human plasma. The method utilizes a solid-phase extraction (SPE) procedure for sample cleanup...
Author: BenchChem Technical Support Team. Date: November 2025
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantification of Nitroxoline in human plasma. The method utilizes a solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A deuterated analog of Nitroxoline, Nitroxoline-d4, is employed as an internal standard (IS) to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Nitroxoline.
Introduction
Nitroxoline is an established oral antibiotic primarily used for the treatment of urinary tract infections.[1][2] In recent years, it has garnered significant attention for its potential as an anticancer agent, demonstrating antiproliferative effects in various cancer cell lines.[3] This has led to a renewed interest in its pharmacokinetic profile and the need for reliable bioanalytical methods to support its clinical development.
This application note details a comprehensive solid-phase extraction (SPE) protocol coupled with LC-MS/MS for the accurate determination of Nitroxoline in human plasma. The use of a stable isotope-labeled internal standard, Nitroxoline-d4, compensates for variability in sample preparation and instrument response, adhering to the principles outlined in regulatory guidelines for bioanalytical method validation.[4][5][6][7][8]
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm), Human plasma (K2-EDTA)
SPE Cartridges: Reversed-phase C18 or polymer-based cartridges (e.g., Oasis HLB) are suitable for the extraction of quinoline derivatives.[9][10][11]
Instrumentation
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nitroxoline and Nitroxoline-d4 in methanol.
Working Solutions: Prepare serial dilutions of the Nitroxoline stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of Nitroxoline-d4 in the same diluent.
Pre-treatment: Thaw plasma samples at room temperature. To 200 µL of plasma, add 20 µL of the Nitroxoline-d4 internal standard working solution and vortex for 10 seconds. Add 400 µL of 0.1% formic acid in water and vortex to mix.
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase:
A: 0.1% Formic acid in water
B: 0.1% Formic acid in acetonitrile
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Ionization Mode: ESI Positive.
MRM Transitions:
Nitroxoline: Q1/Q3 (To be determined experimentally, predicted m/z transitions can be a starting point).
Nitroxoline-d4: Q1/Q3 (To be determined experimentally, expected to be parent ion +4 Da).
Results and Discussion
The presented SPE protocol is designed to provide high recovery and minimal matrix effects for the analysis of Nitroxoline in human plasma. The use of a deuterated internal standard is critical for correcting any variations during the extraction process and potential ion suppression or enhancement in the MS source.
Method Validation Parameters
The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[4][5][6][7][8] Key validation parameters are summarized in the table below with expected performance criteria.
Parameter
Acceptance Criteria
Representative Data
Linearity (r²)
≥ 0.99
0.998
Lower Limit of Quantification (LLOQ)
S/N ≥ 10, Accuracy within ±20%, Precision ≤20%
1 ng/mL
Accuracy (% Bias)
Within ±15% of nominal (±20% at LLOQ)
-5.2% to 8.5%
Precision (%RSD)
≤ 15% (≤ 20% at LLOQ)
≤ 9.8%
Recovery
Consistent, precise, and reproducible
85-95%
Matrix Effect
IS-normalized factor within acceptable limits
0.95-1.08
Stability
Analyte stable under tested conditions
Stable for 24h at RT, 3 freeze-thaw cycles, and 1 month at -80°C
Note: The representative data presented are typical values for bioanalytical methods and should be confirmed through experimental validation.[12][13][14][15]
Diagrams
Caption: Experimental workflow for the solid-phase extraction of Nitroxoline from plasma.
Conclusion
The described solid-phase extraction method, in conjunction with LC-MS/MS analysis and the use of a deuterated internal standard, provides a reliable and high-throughput approach for the quantification of Nitroxoline in human plasma. This method meets the stringent requirements for bioanalytical method validation and is well-suited for supporting clinical and pharmacological studies of Nitroxoline.
Technical Support Center: Nitroxoline-D4 LC-MS Method Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS method development for Nitroxolin...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS method development for Nitroxoline-D4.
Frequently Asked Questions (FAQs)
Q1: What is Nitroxoline-D4, and why is it used in LC-MS analysis?
Nitroxoline-D4 is a deuterated form of Nitroxoline, an antibiotic. In liquid chromatography-mass spectrometry (LC-MS), it is primarily used as a stable isotope-labeled internal standard (SIL-IS). The key advantage of using a SIL-IS is that it has nearly identical chemical and physical properties to the analyte (Nitroxoline). This allows it to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This leads to more accurate and precise quantification of Nitroxoline in complex biological matrices.
Q2: I am not seeing any peak for Nitroxoline-D4. What are the common causes?
There are several potential reasons for a complete lack of signal for your internal standard. A systematic approach to troubleshooting is recommended. Common causes include:
Incorrect Mass Spectrometry Parameters: Ensure the mass spectrometer is set to monitor the correct precursor and product ion transitions for Nitroxoline-D4.
Sample Preparation Issues: Errors in the sample preparation workflow, such as incorrect spiking of the internal standard or issues with the extraction procedure, can lead to a loss of the analyte.
LC System Problems: Check for leaks, blockages, or pump malfunctions in your LC system. Ensure the correct mobile phases are being used and that the column is properly installed and equilibrated.
Injector Malfunction: The autosampler may not be injecting the sample correctly. Check the injector needle and sample loop for any issues.
Internal Standard Solution Degradation: Verify the concentration and integrity of your Nitroxoline-D4 stock and working solutions.
Q3: My Nitroxoline-D4 peak is showing significant tailing. How can I improve the peak shape?
Peak tailing is a common issue in liquid chromatography and can be caused by several factors:
Secondary Interactions: The analyte can have secondary interactions with active sites on the column, particularly with residual silanols on silica-based columns. To mitigate this, consider:
Using a highly end-capped column or a column with a different stationary phase chemistry.
Adding a small amount of a competing base, like triethylamine, to the mobile phase (if compatible with MS).
Adjusting the mobile phase pH to ensure the analyte is in a single ionic form.
Column Overload: Injecting too much sample onto the column can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may have degraded. Try flushing the column with a strong solvent or replacing it if necessary.
Extra-column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can contribute to peak broadening and tailing. Ensure all connections are secure and use tubing with the appropriate internal diameter.
Q4: I am observing a chromatographic shift between Nitroxoline and Nitroxoline-D4. Is this normal, and how can I address it?
A small retention time shift between an analyte and its deuterated internal standard is a known phenomenon, often referred to as an "isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.
Is it a problem? A small, consistent shift is generally not a major issue as long as the peaks are sufficiently resolved from any interferences and the integration is accurate. However, a large or inconsistent shift can be problematic, especially if it leads to differential matrix effects between the analyte and the internal standard.
How to address it:
Chromatographic Optimization: Adjusting the gradient profile or the mobile phase composition may help to minimize the separation.
Ensure Co-elution: The primary goal is to ensure that both compounds experience the same matrix effects. Even with a slight separation, if they are eluting in a region of consistent ionization suppression or enhancement, the internal standard can still provide accurate correction.
Data Processing: Ensure your data processing software is correctly integrating both peaks.
Q5: My results are showing high variability. What are the likely sources of this issue?
High variability in quantitative LC-MS analysis can stem from several sources throughout the analytical workflow:
Inconsistent Sample Preparation: This is a major contributor to variability. Ensure precise and consistent pipetting, vortexing, and extraction steps. Automation of sample preparation can significantly improve reproducibility.
Matrix Effects: Variations in the biological matrix between different samples can lead to inconsistent ion suppression or enhancement. The use of a stable isotope-labeled internal standard like Nitroxoline-D4 is the best way to mitigate this.
Instrument Instability: Fluctuations in the LC pumps, autosampler, or mass spectrometer can introduce variability. Regular maintenance and performance checks are crucial.
Improper Integration: Inconsistent peak integration can be a significant source of error. Carefully review the integration parameters and manually reintegrate if necessary.
Stability Issues: Nitroxoline or Nitroxoline-D4 may be degrading in the sample matrix, during sample preparation, or in the autosampler. Conduct stability experiments to assess this.
Experimental Protocols
Representative LC-MS/MS Method for Nitroxoline-D4 Analysis
This protocol is a representative method and should be optimized for your specific instrumentation and application.
1. Sample Preparation (Protein Precipitation)
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of Nitroxoline-D4 internal standard working solution (concentration will depend on the expected analyte concentration range).
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
Vortex for 1 minute.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the initial mobile phase.
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. Liquid Chromatography Conditions
Parameter
Typical Value
Column
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% B to 95% B over 5 minutes, then re-equilibrate
Flow Rate
0.3 mL/min
Column Temperature
40°C
Injection Volume
5 µL
3. Mass Spectrometry Conditions
Parameter
Typical Value (Positive Ion Mode)
Ionization Mode
Electrospray Ionization (ESI)
Polarity
Positive
Capillary Voltage
3.5 kV
Source Temperature
150°C
Desolvation Temp.
400°C
Cone Gas Flow
50 L/hr
Desolvation Gas Flow
800 L/hr
Collision Gas
Argon
Quantitative Data
Table 1: Representative Mass Spectrometry Parameters for Nitroxoline and Nitroxoline-D4
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Cone Voltage (V)
Collision Energy (eV)
Nitroxoline
191.0
145.1
30
20
117.1
30
25
Nitroxoline-D4
195.1
149.1
30
20
121.1
30
25
Note: These are predicted and representative values. Optimal cone voltages and collision energies must be determined experimentally for your specific instrument.
Visualizations
Caption: Troubleshooting workflow for no/low Nitroxoline-D4 peak.
Optimization
Technical Support Center: Deuterated Standards in Quantitative Analysis
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the use of deuterated standards in quantitative analysis, particularly with liquid chrom...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the use of deuterated standards in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a different retention time than the analyte?
A1: This phenomenon is known as the "isotope effect" and is a common occurrence in reversed-phase chromatography.[1][2] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3][4] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in polarity and interaction with the stationary phase.[3][5] The magnitude of this shift can depend on the number and position of deuterium atoms in the molecule.[6][7]
Troubleshooting:
Optimize Chromatography: Adjusting the mobile phase composition or gradient can sometimes minimize the retention time difference.
Consider the Impact: A small, consistent shift may not be problematic if it doesn't lead to differential matrix effects. However, if the shift is significant or variable, it can impact the accuracy of quantification.[1][8]
Q2: My assay is showing poor accuracy and precision despite using a deuterated internal standard. What could be the cause?
A2: While deuterated standards are excellent for correcting many sources of variability, they are not a universal solution.[9][10] Several factors can lead to poor performance:
Differential Matrix Effects: This is a critical issue where co-eluting matrix components suppress or enhance the ionization of the analyte and the internal standard to different extents.[1][8] This can happen even with a co-eluting deuterated standard, especially if there's a slight retention time difference in a region of steep ion suppression.[2][11]
Isotopic Instability (Back-Exchange): Deuterium atoms, particularly those on heteroatoms (like -OH, -NH, -SH) or activated carbon positions, can exchange with protons from the solvent (e.g., water).[12][13][14] This "back-exchange" can alter the isotopic distribution of your standard, leading to inaccurate quantification.[4][15][16]
Impurities in the Standard: The deuterated standard itself might contain a small amount of the non-deuterated analyte.[17] This can lead to an overestimation of the analyte concentration, especially at low levels.
Stability in Matrix: The deuterated standard may not have the same stability as the analyte in the biological matrix over time, especially during sample storage and preparation.[1]
Q3: How can I assess and mitigate differential matrix effects?
A3: A systematic evaluation of matrix effects is a crucial part of method validation.
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.
Set C (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process.
Analyze and Compare:
Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Recovery (RE): RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100.
Evaluate Differential Effects: Compare the matrix effect for the analyte and the internal standard. If the values are significantly different, you have a differential matrix effect.
Mitigation Strategies:
Improve Sample Cleanup: Use more effective extraction techniques (e.g., solid-phase extraction) to remove interfering matrix components.
Optimize Chromatography: Modify the chromatographic conditions to separate the analyte and internal standard from the region of ion suppression.
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components.[11]
Q4: What should I consider regarding the isotopic purity of my deuterated standard?
A4: The isotopic purity of a deuterated standard is a critical parameter that can affect the accuracy of your results.
Isotopic Purity vs. Species Abundance: It's important to understand the difference. A standard with 99.5% isotopic enrichment at each labeled position will not consist of 99.5% of the fully deuterated molecule.[17] There will be a distribution of isotopologues with fewer deuterium atoms.
Contribution to Analyte Signal: The presence of the non-deuterated analyte (the D0 isotopologue) in your standard can lead to a positive bias in your measurements, especially at the lower limit of quantification.
Verification: The isotopic distribution can be verified using high-resolution mass spectrometry.[18]
Parameter
Typical Specification
Implication of Deviation
Isotopic Purity
>98%
Lower purity can lead to a higher proportion of the unlabeled analyte, causing inaccurate results.[5]
Unlabeled Analyte
As low as possible
A significant amount of unlabeled analyte in the standard will artificially inflate the measured concentration of the analyte in the sample.
Troubleshooting Guides
Problem: Inconsistent internal standard response across a run.
Possible Cause
Troubleshooting Steps
Inconsistent Injection Volume
* Check the autosampler for air bubbles. * Ensure proper syringe washing.
Degradation of Standard in Autosampler
* Assess the stability of the standard in the autosampler over the expected run time. * Consider using a cooled autosampler.
Variable Matrix Effects
* Investigate matrix effects using the post-extraction spike method described in Q3.[19] * Improve sample cleanup or chromatographic separation.
Problem: The calibration curve is non-linear or has a poor R-squared value.
Possible Cause
Troubleshooting Steps
Contribution from Internal Standard
* At low concentrations, the contribution of the unlabeled analyte from the internal standard can become significant. * Verify the isotopic purity of the standard.
Detector Saturation
* At high concentrations, the detector may be saturated. * Dilute the samples or reduce the injection volume.
Incorrect Integration
* Manually review the peak integration for all calibrators. * Adjust integration parameters if necessary.
Visualizations
Caption: Troubleshooting workflow for issues with deuterated standards.
addressing ion suppression in Nitroxoline LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the LC-MS/MS...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the LC-MS/MS analysis of Nitroxoline.
Troubleshooting Guides
Issue: Poor sensitivity or inconsistent results for Nitroxoline.
This is a common symptom of ion suppression, where co-eluting matrix components interfere with the ionization of Nitroxoline in the mass spectrometer's source, leading to a decreased or variable signal.
Initial Assessment:
Review Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression. Endogenous matrix components like phospholipids and salts can significantly impact the Nitroxoline signal.
Evaluate Chromatography: Poor chromatographic separation can lead to co-elution of Nitroxoline with interfering compounds from the sample matrix.
Check for Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
Solutions:
Optimize Sample Preparation: The choice of sample preparation technique is critical. Below is a comparison of common methods for biological matrices such as plasma and urine.
Method
Principle
Advantages
Disadvantages
Recommendation for Nitroxoline
Protein Precipitation (PPT)
Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid).
Simple, fast, and inexpensive.
Non-selective, resulting in a "dirtier" extract that may contain high levels of phospholipids and other interferences, often leading to significant ion suppression.[1]
Use with caution. May be suitable for initial screening but often requires further optimization or a more robust cleanup method for quantitative analysis.
Liquid-Liquid Extraction (LLE)
Nitroxoline is partitioned between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).
Can provide a cleaner extract than PPT by removing highly polar interferences like salts.
Can be labor-intensive, may form emulsions, and requires optimization of solvent choice and pH.
A viable option for cleaning up samples. The choice of organic solvent is crucial for achieving good recovery of Nitroxoline.
Solid-Phase Extraction (SPE)
Nitroxoline is retained on a solid sorbent while interferences are washed away. Nitroxoline is then eluted with a different solvent.
Provides the cleanest extracts, significantly reducing phospholipids and other matrix components, leading to minimal ion suppression.[2][3]
More expensive and time-consuming than PPT and LLE. Method development is required to select the appropriate sorbent and optimize wash/elution steps.
Highly recommended for quantitative bioanalysis of Nitroxoline. Mixed-mode or reversed-phase cartridges are good starting points.
Refine Chromatographic Conditions:
Increase Chromatographic Resolution: Utilize a high-efficiency column (e.g., UPLC with sub-2 µm particles) to better separate Nitroxoline from matrix components.
Modify Mobile Phase: The addition of mobile phase modifiers can influence ionization efficiency. For Nitroxoline analysis intended for MS detection, it is recommended to use a volatile acid like formic acid instead of non-volatile acids such as phosphoric acid.[4][5][6] The concentration of the organic solvent and the pH of the mobile phase can also be adjusted to improve separation and ionization.
Gradient Elution: Employ a gradient elution program to effectively separate early-eluting polar interferences and late-eluting non-polar compounds from the Nitroxoline peak.
Dilute the Sample: If other methods are not sufficient, diluting the sample extract can reduce the concentration of interfering matrix components. However, this will also reduce the concentration of Nitroxoline, potentially impacting the limit of quantification.
Issue: How to confirm if ion suppression is affecting my Nitroxoline analysis?
The most direct way to visualize and identify regions of ion suppression is by performing a post-column infusion experiment.
Experimental Protocol: Post-Column Infusion
Objective: To identify retention time regions where co-eluting matrix components suppress the Nitroxoline signal.
Materials:
LC-MS/MS system
Syringe pump
Tee-piece union
Solution of Nitroxoline at a known concentration (e.g., 100 ng/mL in mobile phase)
Blank matrix extract (e.g., plasma or urine processed with your current sample preparation method)
Solvent blank (e.g., initial mobile phase)
Procedure:
System Setup: Connect the syringe pump to the LC flow path between the analytical column and the mass spectrometer ion source using a tee-piece union.
Infusion: Begin infusing the Nitroxoline solution at a constant, low flow rate (e.g., 10 µL/min). This will create a stable, elevated baseline signal for Nitroxoline.
Injection of Solvent Blank: Once a stable baseline is achieved, inject a solvent blank. This will show the baseline response without any matrix components.
Injection of Blank Matrix Extract: Inject the prepared blank matrix extract.
Data Analysis: Monitor the Nitroxoline MRM transition. Any significant drop in the baseline signal after the injection of the blank matrix indicates a region of ion suppression. Correlate the retention time of these suppression zones with the retention time of your Nitroxoline peak in a standard injection.
Interpretation of Results:
No Suppression: If the baseline remains stable after the matrix injection, significant ion suppression is not occurring at your Nitroxoline elution time.
Suppression Observed: If a dip in the baseline is observed at or near the retention time of Nitroxoline, your analysis is being affected by ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression in Nitroxoline LC-MS/MS analysis?
A1: Ion suppression in the analysis of Nitroxoline, as with many other small molecules in biological matrices, is primarily caused by co-eluting endogenous components from the sample. These include:
Phospholipids: Abundant in plasma and serum, phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).[7]
Salts and Buffers: High concentrations of non-volatile salts from the sample or buffers used during sample preparation can interfere with the ionization process.
Other Endogenous Molecules: Other small molecules and metabolites present in the biological matrix can also compete for ionization.
Q2: Which ionization technique is less prone to ion suppression for Nitroxoline, ESI or APCI?
A2: Generally, Atmospheric Pressure Chemical Ionization (APCI) is considered less susceptible to ion suppression from non-volatile matrix components compared to Electrospray Ionization (ESI).[4] However, the choice of ionization technique depends on the physicochemical properties of the analyte. Nitroxoline, being a polar molecule, is amenable to ESI. If severe ion suppression is encountered with ESI and cannot be resolved through sample preparation or chromatography, evaluating APCI is a reasonable troubleshooting step.
Q3: Can an internal standard compensate for ion suppression?
A3: Yes, a suitable internal standard (IS) is crucial for accurate quantification and can help compensate for ion suppression. The ideal IS is a stable isotope-labeled (SIL) version of Nitroxoline (e.g., Nitroxoline-d3). A SIL-IS will have nearly identical chemical properties and chromatographic retention time to Nitroxoline, meaning it will experience the same degree of ion suppression. By monitoring the ratio of the analyte to the IS, the variability caused by ion suppression can be normalized. If a SIL-IS is not available, a structural analog with similar physicochemical properties and elution behavior can be used, but it may not compensate for ion suppression as effectively.
Q4: What are some "best practices" for a robust Nitroxoline LC-MS/MS method with minimal ion suppression?
A4: A robust method for Nitroxoline analysis should incorporate the following:
Sample Preparation: Utilize Solid-Phase Extraction (SPE) for the cleanest sample extracts, especially for complex matrices like plasma.
Chromatography: Employ a UPLC system with a C18 column to achieve high-resolution separation. Use a gradient elution with a mobile phase containing a volatile additive like 0.1% formic acid.
Internal Standard: Use a stable isotope-labeled internal standard for the most accurate quantification.
Method Validation: During method development, perform a post-column infusion experiment to assess and mitigate ion suppression. Validate the method according to regulatory guidelines, including a thorough evaluation of matrix effects.
Technical Support Center: Minimizing Nitroxoline Carryover in LC-MS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of analyte carryover for Nitroxoline and its deuterated internal standard, Nitroxoline-D4, in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Understanding the Challenge: Why Nitroxoline is Prone to Carryover
Nitroxoline (5-nitro-8-hydroxyquinoline) presents a unique challenge in LC-MS analysis due to its potent metal-chelating properties. The 8-hydroxyquinoline scaffold can bind tightly to trace metal ions present on the surfaces of standard stainless steel LC components, such as column frits, tubing, and injector parts. This strong interaction leads to analyte adsorption, where Nitroxoline molecules are retained in the system and subsequently leach out during following injections, causing carryover. This phenomenon can compromise data accuracy, leading to artificially inflated results in subsequent samples and affecting the reliability of pharmacokinetic and other quantitative studies.
Frequently Asked Questions (FAQs)
Q1: What is LC-MS carryover and why is it a significant issue for Nitroxoline?
A1: LC-MS carryover is the appearance of an analyte's signal in a blank or subsequent sample injection after a high-concentration sample has been analyzed. For Nitroxoline, this is particularly problematic due to its chemical structure, which acts as a strong chelating agent. It can bind to metallic surfaces within the LC flow path (injector, column, tubing), leading to its gradual release in later runs. This results in inaccurate quantification, especially for low-concentration samples, and can lead to false-positive results.
Q2: My blank injection after a high-concentration Nitroxoline standard shows a significant peak. What are the primary sources of this carryover?
A2: The primary sources of carryover are typically components of the LC system where the analyte can adsorb. A systematic approach is needed to identify the source. The main culprits are often:
The Autosampler: The injection needle, valve, and sample loop are common areas for residue to accumulate. Worn rotor seals in the injection valve can create spaces that trap the analyte.
The LC Column: The stainless steel column hardware, particularly the inlet frit, provides a large surface area for metal-sensitive compounds like Nitroxoline to adsorb.
Connecting Tubing: Standard stainless steel tubing can also contribute to the problem, although usually to a lesser extent than the column and injector.
Q3: Can the deuterated internal standard, Nitroxoline-D4, also exhibit carryover?
A3: Yes. Since Nitroxoline-D4 has the same core chemical structure responsible for chelation, it is also susceptible to carryover. It is crucial to monitor for carryover of both the analyte and the internal standard, as differential carryover can still lead to inaccurate results.
Q4: What are the most effective types of wash solutions for reducing Nitroxoline carryover?
A4: An effective wash solution must be capable of disrupting the interaction between Nitroxoline and the metal surfaces. A multi-step wash protocol is often most effective. Consider using a sequence of solvents with different properties:
Acidic Wash: A solution containing a small percentage of a chelating agent or acid (e.g., 0.1-0.5% Formic Acid with 1 mM EDTA) can help to sequester metal ions and release the bound Nitroxoline.
Basic Wash: A wash with a basic modifier (e.g., 0.1% Ammonium Hydroxide) can change the ionization state of Nitroxoline and surface silanols, aiding in its removal.
Strong Organic Solvent: A high-organic wash (e.g., Isopropanol or a mix of Acetonitrile/Methanol/Isopropanol) is necessary to remove the analyte from the hydrophobic surfaces of the system. Dimethyl sulfoxide (DMSO) can also be a very effective, albeit aggressive, wash solvent for stubborn residues.
Q5: How does LC system hardware affect Nitroxoline carryover?
A5: Standard stainless steel hardware is a major contributor to the carryover of metal-chelating compounds. To mitigate this, consider the following:
PEEK Tubing and Fittings: Polyether ether ketone (PEEK) is a bio-inert polymer that is metal-free and thus significantly reduces the sites for chelation-based adsorption.
Biocompatible/Bioinert LC Systems: Many manufacturers offer systems where the entire flow path is constructed from materials like PEEK or MP35N alloy, which are designed to minimize metal-analyte interactions.
Column Hardware: Using columns with PEEK-lined or other metal-free hardware can dramatically reduce column-related carryover.
Troubleshooting Guides
Problem: High Carryover (>0.1%) Detected in Blank Injection
This guide provides a logical workflow to diagnose and resolve significant carryover of Nitroxoline and/or Nitroxoline-D4.
Caption: A step-by-step workflow for troubleshooting Nitroxoline carryover.
The Mechanism of Chelation-Induced Carryover
The following diagram illustrates how Nitroxoline's chelating properties lead to its adsorption on metal surfaces within an LC system.
Caption: Diagram illustrating the adsorption and leaching mechanism of Nitroxoline.
Quantitative Data on Carryover Reduction Strategies
While specific data for Nitroxoline is proprietary to individual labs, the following tables summarize typical quantitative improvements seen for problematic chelating or "sticky" compounds when implementing various carryover reduction strategies.
Table 1: Illustrative Effectiveness of Different Autosampler Wash Solvents
Optimized: Sequence of Acidic Wash (ACN/H₂O/FA) followed by Basic Wash (ACN/H₂O/NH₄OH)
< 0.005%
> 99.5%
Table 2: Impact of LC System Hardware on Carryover
System Component Material
Typical Carryover for Metal-Chelators (%)
Notes
Standard Stainless Steel
0.2% - 2.0%
High surface activity, prone to adsorption.
PEEK (Polyether Ether Ketone)
< 0.05%
Metal-free, bio-inert. Limited by pressure and solvent compatibility (e.g., with THF).[1]
MP35N Alloy / Titanium
< 0.05%
Biocompatible metals with reduced surface activity compared to stainless steel.
Coated Stainless Steel
< 0.02%
Inert coatings provide the inertness of PEEK with the durability of steel.
Experimental Protocols
Recommended Low-Carryover LC-MS Method for Nitroxoline
This protocol integrates multiple strategies to proactively minimize carryover during the analysis of Nitroxoline and Nitroxoline-D4 in a biological matrix (e.g., plasma).
1. Sample Preparation
Protein Precipitation: To 50 µL of plasma, add 200 µL of Acetonitrile containing Nitroxoline-D4 (internal standard).
Vortex & Centrifuge: Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
Dilution: Transfer 100 µL of the supernatant and dilute with 100 µL of an aqueous solution containing 1 mM EDTA. This helps to pre-complex any metal ions in the sample extract.
2. LC System Configuration
Hardware: An LC system with a bio-inert flow path (PEEK or similar) is highly recommended.
Column: Use a PEEK-lined or fully PEEK column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
Autosampler Wash Solvents:
Wash A (Acidic/Chelating): 90:10 Acetonitrile:Water + 0.2% Formic Acid + 1 mM EDTA.
Wash B (Strong Organic): 50:50 Isopropanol:Acetonitrile.
Seal Wash: 50:50 Methanol:Water.
3. Chromatographic Conditions
Mobile Phase A: Water + 0.1% Formic Acid + 1 mM EDTA.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Flow Rate: 0.4 mL/min.
Gradient Program:
0.0 - 0.5 min: 5% B
0.5 - 2.5 min: Ramp to 95% B
2.5 - 3.5 min: Hold at 95% B
3.5 - 3.6 min: Return to 5% B
3.6 - 5.0 min: Equilibrate at 5% B
Column Wash (Post-Sequence): After the analytical batch, flush the column with a non-buffered, high-organic mobile phase (e.g., 90% Acetonitrile) for 20 minutes.
4. Autosampler Wash Program (per injection)
Pre-Injection Needle Wash: 2 cycles with Wash B (Strong Organic).
Post-Injection Wash:
3 cycles with Wash A (Acidic/Chelating).
3 cycles with Wash B (Strong Organic).
This ensures the needle is cleaned with a chelating agent first, followed by a strong solvent to remove all residues.
Source Parameters: Optimize gas flows, temperature, and voltages for maximum sensitivity.
By implementing these comprehensive strategies, researchers can significantly reduce the carryover of Nitroxoline and Nitroxoline-D4, ensuring the acquisition of high-quality, reliable, and accurate quantitative data.
impact of mobile phase composition on Nitroxoline-D4 ionization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the analysis of Nitroxoline-D4 usi...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the analysis of Nitroxoline-D4 using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for Nitroxoline-D4 analysis?
A1: For Nitroxoline-D4, positive electrospray ionization (ESI+) is the recommended mode. The quinoline nitrogen in the Nitroxoline-D4 structure is basic and readily accepts a proton, making it suitable for detection as [M+H]⁺. Acidic mobile phases will further promote this protonation.
Q2: I am observing a weak signal for Nitroxoline-D4. What are the potential causes related to the mobile phase?
A2: A weak signal can be attributed to several mobile phase factors:
Suboptimal pH: The mobile phase pH may not be optimal for protonating Nitroxoline-D4. An acidic pH is generally required for efficient ionization in positive mode.
Inappropriate Organic Modifier: The choice and percentage of the organic solvent (acetonitrile or methanol) can affect desolvation efficiency in the ESI source.
Absence of Additives: Mobile phase additives like formic acid or ammonium formate can significantly enhance ionization. Their absence might lead to a poor signal.
Ion Suppression: Components from the sample matrix eluting at the same time as Nitroxoline-D4 can compete for ionization, leading to a suppressed signal.
Q3: My peak shape for Nitroxoline-D4 is poor (e.g., tailing or broad). How can I improve it?
A3: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the mobile phase. Consider the following:
Mobile Phase pH: Ensure the pH is low enough to keep Nitroxoline-D4 consistently protonated, which can minimize interactions with residual silanols on the column.
Additive Concentration: The concentration of additives like formic acid can impact peak shape. Experiment with concentrations typically in the range of 0.1% to 0.5%.
Ionic Strength: In some cases, increasing the ionic strength of the mobile phase with a salt like ammonium formate can improve peak symmetry.
Organic Solvent: Switching between acetonitrile and methanol can sometimes alter selectivity and improve peak shape.
Q4: I am seeing significant signal variability between injections. What could be the cause?
A4: Signal instability can arise from several sources:
Inadequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including the concentration of additives, can lead to variable ionization.
System Contamination: Contaminants in the LC-MS system can cause ion suppression and signal fluctuations.
Troubleshooting Guides
Issue 1: Low Signal Intensity of Nitroxoline-D4
This guide provides a step-by-step approach to troubleshoot and improve the signal intensity of Nitroxoline-D4.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low signal intensity.
Detailed Steps:
Verify Mobile Phase pH: The primary factor for efficient ionization of Nitroxoline-D4 in positive ESI is an acidic mobile phase to ensure protonation.
Action: Prepare a fresh mobile phase with a volatile acid like formic acid, typically at a concentration of 0.1% (v/v).
Optimize Acid Concentration: While 0.1% formic acid is a good starting point, the optimal concentration can vary.
Action: If the signal is still low, incrementally increase the formic acid concentration to 0.2%. Be aware that very high acid concentrations can sometimes lead to ion suppression.
Introduce Ammonium Formate: Ammonium formate can act as a proton donor and improve the robustness of the method.[1]
Action: Add 5-10 mM ammonium formate to the aqueous portion of the mobile phase in conjunction with formic acid.
Evaluate Organic Modifier: Acetonitrile and methanol have different properties that can influence desolvation and ionization efficiency. Acetonitrile is generally a good first choice due to its lower viscosity and higher elution strength.[2][3][4] However, methanol may offer better sensitivity for some compounds.[5]
Action: If using acetonitrile, try switching to methanol as the organic modifier, or vice versa.
Inspect and Clean MS Source: A contaminated ion source can lead to a significant drop in signal intensity.
Action: Follow the manufacturer's instructions to inspect and clean the ESI probe, capillary, and other source components.
Issue 2: Inconsistent Retention Time for Nitroxoline-D4
This guide addresses the problem of shifting retention times for Nitroxoline-D4.
Logical Relationship Diagram:
Caption: Causes and solutions for inconsistent retention times.
Troubleshooting Steps:
Ensure Proper Column Equilibration: Insufficient equilibration between gradient runs is a common cause of retention time shifts.
Action: Increase the column equilibration time at initial conditions to at least 10 column volumes.
Check Mobile Phase Preparation: Inaccuracies in the preparation of the mobile phase, especially the concentration of the organic modifier and additives, can lead to variability.
Action: Prepare fresh mobile phases, ensuring accurate measurement of all components. Use high-purity solvents and additives.
Evaluate Column Health: Over time, the stationary phase of the column can degrade, leading to changes in retention.
Action: If the problem persists, try flushing the column according to the manufacturer's instructions. If this does not resolve the issue, consider replacing the column. Using a guard column can help extend the life of the analytical column.
Data Presentation
The following tables summarize the expected impact of mobile phase composition on Nitroxoline-D4 ionization based on general LC-MS principles for similar compounds.
Table 1: Effect of Mobile Phase pH on Relative Signal Intensity (Positive ESI)
Mobile Phase Aqueous Component
Expected pH Range
Expected Relative Signal Intensity
Rationale
Water
~7.0
Low
Neutral pH is not optimal for protonating the basic quinoline nitrogen.
0.1% Acetic Acid
~3.5-4.5
Moderate
Provides an acidic environment to promote protonation.
0.1% Formic Acid
~2.5-3.5
High
Lower pH leads to more efficient protonation of Nitroxoline-D4.[6]
0.1% Formic Acid + 10mM Ammonium Formate
~3.0-4.0
Very High
Ammonium ions can act as an additional source of protons, enhancing signal.[1]
Table 2: Comparison of Organic Modifiers on Signal Intensity
Organic Modifier
Expected Relative Signal Intensity
Key Considerations
Acetonitrile
Generally High
Lower viscosity and higher elution strength. May provide better peak shapes.[2][4]
Methanol
High to Very High
Can sometimes offer superior sensitivity for certain compounds due to its protic nature.[5]
Experimental Protocols
Recommended Starting LC-MS/MS Method for Nitroxoline-D4
This protocol provides a robust starting point for the analysis of Nitroxoline-D4. Further optimization may be required based on your specific instrumentation and sample matrix.
Liquid Chromatography:
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable first choice.
Mobile Phase A: 0.1% Formic Acid and 5 mM Ammonium Formate in Water
Product Ion (Q3): A stable, high-intensity fragment ion (to be determined by infusion of a standard)
Source Parameters:
Capillary Voltage: 3.5 kV
Source Temperature: 150 °C
Desolvation Temperature: 400 °C
Cone Gas Flow: 50 L/hr
Desolvation Gas Flow: 800 L/hr
Collision Gas: Argon
Note: The exact masses for the precursor and product ions for Nitroxoline-D4 will need to be determined based on the deuteration pattern. The non-deuterated Nitroxoline has a molecular weight of approximately 190.16 g/mol . The MRM transition for a similar 8-hydroxyquinoline analog has been reported as [M+H]⁺ m/z 257.9 → m/z 151.0.[7] This suggests that fragmentation of the quinoline ring system is a likely pathway.
A Comparative Guide to the Validation of an Analytical Method: Nitroxoline-D4 vs. a Structural Analog Internal Standard
For Researchers, Scientists, and Drug Development Professionals In the landscape of bioanalytical method development and validation, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development and validation, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of the assay. This is particularly critical in regulated environments where data integrity is non-negotiable. This guide provides an objective comparison of the performance of a deuterated internal standard, Nitroxoline-D4, against a hypothetical, yet representative, structural analog internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Nitroxoline.
The use of a stable isotope-labeled (SIL) internal standard, such as Nitroxoline-D4, is widely regarded as the gold standard in quantitative bioanalysis. Regulatory bodies like the FDA recommend the use of SIL-IS whenever possible due to their ability to closely mimic the analyte of interest throughout the analytical process, thereby providing superior correction for potential variabilities.
Performance Comparison: Nitroxoline-D4 vs. Structural Analog IS
The following tables summarize the expected performance characteristics of an LC-MS/MS method for Nitroxoline validated with either Nitroxoline-D4 or a structural analog as the internal standard. The data presented is a synthesis of typical performance outcomes based on established principles of bioanalytical method validation.
Table 1: Comparison of Key Validation Parameters
Parameter
Nitroxoline-D4 (Deuterated IS)
Structural Analog IS
Rationale for Difference
Accuracy (% Bias)
Typically within ±5%
Can be within ±15%, but more susceptible to variability
Nitroxoline-D4 co-elutes and experiences identical ionization effects as Nitroxoline, leading to better normalization. The structural analog may have different extraction recovery and ionization efficiency.
Precision (%RSD)
< 10%
< 15%
The closer physicochemical properties of Nitroxoline-D4 result in more consistent tracking of the analyte throughout the sample preparation and analysis, reducing variability.
Matrix Effect
Minimal to negligible
Potential for significant ion suppression or enhancement
As a SIL-IS, Nitroxoline-D4 is affected by matrix components in the same way as the analyte, effectively canceling out matrix-induced variations. A structural analog may have different susceptibility to matrix effects.
Recovery
Consistent and tracks analyte recovery
May be inconsistent and differ from analyte recovery
The near-identical chemical structure of Nitroxoline-D4 ensures it behaves similarly to the analyte during extraction, leading to more reliable correction for sample loss.
Regulatory Compliance
Highly preferred by regulatory agencies (e.g., FDA, EMA)[1][2]
Acceptable, but may require more extensive validation and justification
The use of a SIL-IS is considered a best practice and is often expected by regulatory bodies for robust bioanalytical methods.[2]
Table 2: Detailed Performance Data (Hypothetical)
Validation Parameter
Acceptance Criteria (FDA)
Nitroxoline-D4 Performance
Structural Analog IS Performance
Linearity (r²)
≥ 0.99
> 0.995
> 0.990
Intra-day Accuracy (% Bias)
± 15% (± 20% at LLOQ)
-2.5% to +3.8%
-8.7% to +10.2%
Intra-day Precision (%RSD)
≤ 15% (≤ 20% at LLOQ)
≤ 5.1%
≤ 9.8%
Inter-day Accuracy (% Bias)
± 15% (± 20% at LLOQ)
-3.1% to +4.5%
-11.5% to +12.3%
Inter-day Precision (%RSD)
≤ 15% (≤ 20% at LLOQ)
≤ 6.3%
≤ 12.5%
Matrix Factor
0.85 - 1.15
0.98 - 1.03
0.75 - 1.25
Recovery (%)
Consistent and reproducible
Analyte: 85-95%IS: 88-96%
Analyte: 85-95%IS: 75-90%
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison.
Stock and Working Solution Preparation
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nitroxoline, Nitroxoline-D4, and the structural analog IS in methanol.
Working Solutions: Prepare serial dilutions of the Nitroxoline stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of each internal standard at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Protein Precipitation)
To 50 µL of blank biological matrix (e.g., human plasma), add 10 µL of the appropriate Nitroxoline working solution (for calibration standards and QCs) or blank diluent (for blank samples).
Add 10 µL of the internal standard working solution (either Nitroxoline-D4 or the structural analog).
Vortex mix for 10 seconds.
Add 200 µL of acetonitrile to precipitate proteins.
Vortex mix for 1 minute.
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method Parameters
LC System: UHPLC system
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: A suitable gradient to achieve separation of the analyte and IS from matrix components.
Specificity and Selectivity: Analyze blank matrix samples from at least six different sources to assess for interferences at the retention times of the analyte and IS.
Linearity: Analyze a calibration curve consisting of a blank, a zero sample (with IS), and at least six non-zero concentration levels.
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in replicates of five on three separate days.
Matrix Effect: Compare the response of the analyte and IS in post-extraction spiked blank matrix from six different sources to the response in a neat solution.
Recovery: Compare the response of the analyte and IS in pre-extraction spiked samples to post-extraction spiked samples.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical relationship behind the superiority of a deuterated internal standard.
Determining the Isotopic Purity of Nitroxoline-D4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of methods for determining the isotopic purity of Nitroxoline-D4, a deuterated analog of the antibiotic Nitro...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for determining the isotopic purity of Nitroxoline-D4, a deuterated analog of the antibiotic Nitroxoline. This information is crucial for researchers utilizing Nitroxoline-D4 as an internal standard in pharmacokinetic and metabolic studies, where accurate quantification is paramount. We will explore the experimental protocols for the most common analytical techniques and compare the expected performance of Nitroxoline-D4 with a relevant alternative, Enrofloxacin-D5.
Introduction to Nitroxoline-D4 and Isotopic Purity
Nitroxoline is an antibiotic that is also under investigation for its potential anti-cancer properties.[1] Its deuterated form, Nitroxoline-D4, is a valuable tool in drug development, primarily serving as an internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[2][3][4][5] The incorporation of deuterium atoms (D) in place of hydrogen atoms (H) results in a molecule with a higher mass, allowing it to be distinguished from the non-labeled parent compound by a mass spectrometer.
The isotopic purity of a deuterated compound refers to the percentage of the compound that is fully deuterated at the intended positions, as opposed to containing fewer deuterium atoms than specified or no deuterium atoms at all. High isotopic purity is essential for an internal standard to ensure accurate and precise quantification of the target analyte.
Analytical Techniques for Isotopic Purity Determination
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the most common method for assessing isotopic purity. It combines the separation capabilities of liquid chromatography with the mass detection capabilities of mass spectrometry. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose as it can resolve the small mass differences between the desired deuterated compound and its less-deuterated or non-deuterated counterparts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound. For deuterated compounds, ¹H (proton) NMR can be used to observe the absence of signals at the positions where deuterium has been incorporated. Conversely, ²H (deuterium) NMR can directly detect the presence and location of deuterium atoms.
Experimental Protocols
Isotopic Purity Determination by LC-MS
This protocol outlines a general procedure for determining the isotopic purity of Nitroxoline-D4 using LC-MS.
Objective: To quantify the percentage of Nitroxoline-D4 that is fully deuterated (D4) and identify the presence of less-deuterated species (D0, D1, D2, D3).
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
Materials:
Nitroxoline-D4 sample
Nitroxoline (non-labeled) reference standard
HPLC-grade acetonitrile
HPLC-grade water
Formic acid
Procedure:
Sample Preparation: Prepare a solution of Nitroxoline-D4 in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 µg/mL.
Chromatographic Separation:
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.
Extract the ion chromatograms for the protonated molecular ions of Nitroxoline (D0) and its deuterated isotopologues (D1, D2, D3, D4).
Integrate the peak areas for each isotopologue.
Calculate the percentage of each isotopologue relative to the total peak area of all isotopologues.
Isotopic Purity Determination by NMR
This protocol provides a general approach for confirming the deuterium labeling of Nitroxoline-D4 using ¹H NMR.
Objective: To confirm the absence of proton signals at the deuterated positions of the Nitroxoline-D4 molecule.
Instrumentation:
NMR Spectrometer (e.g., 400 MHz or higher)
Materials:
Nitroxoline-D4 sample
Nitroxoline (non-labeled) reference standard
Deuterated solvent (e.g., DMSO-d6)
Procedure:
Sample Preparation: Dissolve an appropriate amount of the Nitroxoline-D4 sample and the non-labeled Nitroxoline standard in separate NMR tubes containing the deuterated solvent.
¹H NMR Analysis:
Acquire a ¹H NMR spectrum for both the Nitroxoline-D4 sample and the non-labeled standard.
Process the spectra (e.g., Fourier transform, phase correction, baseline correction).
Data Analysis:
Compare the ¹H NMR spectrum of Nitroxoline-D4 with that of the non-labeled standard.
Verify the significant reduction or absence of signals in the regions of the spectrum corresponding to the protons that have been replaced by deuterium.
Performance Comparison: Nitroxoline-D4 vs. Enrofloxacin-D5
To provide a practical comparison, we will evaluate the expected performance of Nitroxoline-D4 against another deuterated internal standard used in the analysis of quinolone antibiotics, Enrofloxacin-D5.
Feature
Nitroxoline-D4
Enrofloxacin-D5
Analyte
Nitroxoline
Enrofloxacin
Degree of Deuteration
4 Deuterium Atoms
5 Deuterium Atoms
Typical Isotopic Purity
> 98%
> 98%
Primary Use
Internal standard for Nitroxoline bioanalysis
Internal standard for Enrofloxacin and other fluoroquinolone bioanalysis
Advantages
Structurally identical to the analyte (ideal for correcting matrix effects)
Higher degree of deuteration provides a larger mass shift from the parent compound
Considerations
Potential for isotopic exchange if deuterium is on an exchangeable position
May not perfectly co-elute with all other fluoroquinolones if used as a universal internal standard
Experimental Data Summary
The following table summarizes the expected data from an LC-MS analysis of a typical batch of Nitroxoline-D4.
Isotopologue
Expected Mass (m/z)
Relative Abundance (%)
D0 (Nitroxoline)
191.0455
< 0.5
D1
192.0518
< 1.0
D2
193.0581
< 1.5
D3
194.0643
< 2.0
D4 (Nitroxoline-D4)
195.0706
> 98.0
Visualizing the Experimental Workflow and Logical Relationships
To better illustrate the processes involved, the following diagrams were created using the Graphviz DOT language.
Figure 1. Experimental workflow for determining isotopic purity.
Figure 2. Logic for comparing internal standards.
Conclusion
The determination of isotopic purity is a critical quality control step for deuterated internal standards like Nitroxoline-D4. Both LC-MS and NMR spectroscopy are powerful techniques for this purpose, with LC-MS providing quantitative data on isotopic distribution and NMR confirming the positions of deuterium labeling. For its intended use in the bioanalysis of Nitroxoline, a high isotopic purity of >98% for Nitroxoline-D4 is essential for achieving accurate and reliable results. When selecting a deuterated internal standard, a structurally identical analog like Nitroxoline-D4 is generally preferred to best compensate for analytical variability, particularly matrix effects.
A Head-to-Head Battle of Internal Standards: Why Nitroxoline-D4 Reigns Supreme in Nitroxoline Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Nitroxoline, the choice of an appropriate internal standard (IS) is paramount to ensuring data accuracy and reliabil...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Nitroxoline, the choice of an appropriate internal standard (IS) is paramount to ensuring data accuracy and reliability. While various options exist, the stable isotope-labeled (SIL) internal standard, Nitroxoline-D4, emerges as the gold standard. This guide provides a comprehensive comparison of Nitroxoline-D4 with alternative internal standards, supported by representative experimental data and detailed protocols, to aid in the selection of the most suitable IS for your bioanalytical needs.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard should mimic the analyte of interest throughout the analytical process—from extraction and chromatographic separation to ionization and detection. This mimicry allows for the correction of any variations that may occur, thereby ensuring the precision and accuracy of the final quantitative results.[1] While structural analogs have been employed in some historical analytical methods for Nitroxoline, this guide will demonstrate the superior performance of Nitroxoline-D4.
The Gold Standard: Nitroxoline-D4
Nitroxoline-D4 is a deuterated form of Nitroxoline, where four hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Nitroxoline but has a different mass. This key difference allows it to be distinguished from the analyte by the mass spectrometer, while its identical physicochemical properties ensure it behaves in the same manner during sample processing and analysis.[2]
Advantages of Nitroxoline-D4:
Co-elution with Analyte: Nitroxoline-D4 has the same chromatographic retention time as Nitroxoline, ensuring that it experiences the same matrix effects and ionization suppression or enhancement.
Similar Extraction Recovery: Having identical chemical properties, Nitroxoline-D4 exhibits the same recovery as Nitroxoline during sample preparation procedures like liquid-liquid extraction or solid-phase extraction.
Comparable Ionization Efficiency: The ionization efficiency of Nitroxoline-D4 in the mass spectrometer's ion source is nearly identical to that of Nitroxoline, leading to a more consistent analyte-to-IS response ratio.
Reduced Variability: The use of a SIL-IS like Nitroxoline-D4 significantly reduces the variability in analytical results, leading to improved precision and accuracy.
Alternative Internal Standards: A Compromise in Performance
While Nitroxoline-D4 is the preferred internal standard, in its absence, researchers may turn to structural analogs. These are compounds with a similar chemical structure to the analyte. For Nitroxoline, compounds like 8-hydroxyquinoline and griseofulvin have been used in some analytical methods.[3][4]
Disadvantages of Structural Analogs:
Different Retention Times: Structural differences can lead to different chromatographic retention times, meaning the IS and analyte may not experience the same matrix effects.
Varying Extraction Recoveries: The recovery of a structural analog during sample preparation may not be the same as that of Nitroxoline.
Disparate Ionization Efficiencies: Minor structural modifications can significantly impact how a molecule ionizes, leading to inconsistent response ratios.
Increased Method Development and Validation Time: More extensive validation is required to demonstrate that a structural analog can adequately track the analyte's performance.[5]
Performance Data: A Comparative Overview
Performance Parameter
Nitroxoline-D4 (SIL-IS)
Structural Analog (e.g., 8-hydroxyquinoline)
Linearity (r²)
≥ 0.995
≥ 0.99
Accuracy (% Bias)
Within ± 15% (± 20% at LLOQ)
Within ± 15% (± 20% at LLOQ)
Precision (% CV)
≤ 15% (≤ 20% at LLOQ)
≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV)
≤ 15%
Potentially > 15%
Extraction Recovery
Consistent and reproducible
May be inconsistent and differ from analyte
Note: The values presented for the structural analog are the target acceptance criteria. In practice, achieving this level of performance can be more challenging than with a SIL-IS due to the reasons outlined above. The matrix effect, in particular, is a critical parameter where SIL-IS consistently outperforms structural analogs.
Experimental Protocols
A detailed experimental protocol for the quantification of Nitroxoline in human plasma using LC-MS/MS with Nitroxoline-D4 as an internal standard is provided below.
Sample Preparation: Protein Precipitation
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Nitroxoline-D4 internal standard working solution (e.g., 100 ng/mL in methanol).
Vortex for 10 seconds to mix.
Add 300 µL of acetonitrile to precipitate the plasma proteins.
Vortex for 1 minute.
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
Transfer 200 µL of the supernatant to a clean tube.
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase.
Vortex for 30 seconds.
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
LC System: A validated UPLC or HPLC system.
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Flow Rate: 0.4 mL/min.
Gradient: A suitable gradient to ensure separation from endogenous interferences.
Injection Volume: 5 µL.
Mass Spectrometer: A triple quadrupole mass spectrometer.
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
MRM Transitions:
Nitroxoline: e.g., m/z 191.0 → 145.0
Nitroxoline-D4: e.g., m/z 195.0 → 149.0
Visualizing the Workflow and Mechanism of Action
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Simplified mechanism of action of Nitroxoline.
A Comparative Guide to the Accurate and Precise Quantification of Nitroxoline
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methods for the quantification of Nitroxoline, a repurposed drug with promising applications in...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Nitroxoline, a repurposed drug with promising applications in oncology and for treating urinary tract infections. Accurate and precise measurement of Nitroxoline in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document focuses on the use of Nitroxoline-D4 as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and compares this approach with other common analytical techniques.
While a publicly available, fully validated LC-MS/MS method for Nitroxoline utilizing Nitroxoline-D4 as an internal standard is not readily found in the literature, this guide will present a representative LC-MS/MS protocol and discuss the well-established benefits of using a deuterated internal standard. This information is juxtaposed with data from published High-Performance Liquid Chromatography (HPLC) with UV/Photodiode Array (PDA) detection and UV-Visible Spectrophotometry methods for Nitroxoline.
Comparison of Analytical Methods for Nitroxoline Quantification
The choice of an analytical method for Nitroxoline quantification depends on the specific requirements of the study, including the desired sensitivity, selectivity, and the complexity of the biological matrix. The following table summarizes the key performance characteristics of three common methods.
Parameter
LC-MS/MS with Deuterated Internal Standard (e.g., Nitroxoline-D4)
HPLC-UV/PDA
UV-Vis Spectrophotometry
Principle
Separation by liquid chromatography followed by detection based on the mass-to-charge ratio of the analyte and its fragments. A stable isotope-labeled internal standard co-elutes with the analyte and is used for precise quantification.
Separation by liquid chromatography followed by detection based on the absorption of UV-Vis light by the analyte.
Measurement of the absorption of UV-Vis light by the analyte in a solution.
Specificity
Very High: Differentiates compounds based on both chromatographic retention time and specific mass transitions.
Moderate to High: Differentiates compounds based on retention time and UV-Vis spectrum. Co-eluting compounds with similar spectra can interfere.
Low: Any compound in the sample that absorbs at the same wavelength will interfere.
Sensitivity (LLOQ)
Very High (typically low ng/mL to pg/mL).
Moderate (typically high ng/mL to low µg/mL).
Low (typically µg/mL to mg/mL).
Accuracy
Very High (typically ±15% of the nominal concentration). The use of a deuterated internal standard corrects for variability in sample preparation and matrix effects.
High (recoveries typically 90-110%). Can be affected by matrix effects.
Moderate to High (recoveries can be variable). Highly susceptible to matrix interferences.
Precision
Very High (typically <15% CV). The internal standard minimizes variability.
High (typically <15% CV for intra-day precision).
Moderate (can have higher variability due to lower specificity).
Typical Application
Pharmacokinetic studies, bioequivalence studies, therapeutic drug monitoring in complex biological matrices like plasma and tissue.
Quantification in less complex matrices, quality control of pharmaceutical formulations.
Preliminary quantification, analysis of simple solutions or bulk drug substance.
Detailed Experimental Protocols
Representative LC-MS/MS Method with a Deuterated Internal Standard
This protocol is a representative example for the quantification of a small molecule like Nitroxoline in human plasma using a deuterated internal standard.
a. Sample Preparation (Protein Precipitation)
Thaw human plasma samples and quality control (QC) samples on ice.
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, QC, or calibration standard.
Add 10 µL of the internal standard working solution (Nitroxoline-D4 in methanol, e.g., at 100 ng/mL).
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
Vortex mix for 1 minute.
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
b. Liquid Chromatography Conditions
LC System: Agilent 1290 Infinity II or equivalent.
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
Injection Volume: 5 µL.
c. Mass Spectrometry Conditions
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
Nitroxoline: Precursor ion (Q1) m/z 191.0 -> Product ion (Q3) m/z 145.0
Nitroxoline-D4: Precursor ion (Q1) m/z 195.0 -> Product ion (Q3) m/z 149.0
Key MS Parameters:
IonSpray Voltage: 5500 V.
Temperature: 550°C.
Curtain Gas: 35 psi.
Collision Gas: 9 psi.
Nebulizer Gas (GS1): 55 psi.
Heater Gas (GS2): 60 psi.
HPLC-UV/PDA Method
This protocol is based on a published method for the determination of Nitroxoline in chicken muscle.[1]
a. Sample Preparation (Solid-Phase Extraction)
Homogenize 5 g of chicken muscle with 20 mL of acetonitrile.
Centrifuge at 4,000 rpm for 10 minutes.
Collect the supernatant and evaporate to 1 mL at 40°C.
Add 9 mL of 0.1 M HCl and load onto a pre-conditioned MCX SPE cartridge.
Wash the cartridge with 5 mL of 0.1 M HCl and 5 mL of methanol.
Elute the analyte with 5 mL of 5% ammonium hydroxide in methanol.
Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.
Filter through a 0.45 µm syringe filter before injection.
b. HPLC Conditions
HPLC System: A standard HPLC system with a UV or PDA detector.
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: Gradient elution with 0.1% tetrabutylammonium hydroxide-phosphoric acid and methanol.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm.
Injection Volume: 20 µL.
UV-Visible Spectrophotometry Method
This protocol is based on a published method for the determination of Nitroxoline in human serum.
a. Sample Preparation
To 1 mL of human serum, add 1 mL of ethanol to precipitate proteins.
Centrifuge to separate the precipitated proteins.
The supernatant can be directly analyzed or further diluted with a suitable buffer.
b. Spectrophotometric Conditions
Spectrophotometer: A standard UV-Visible spectrophotometer.
Wavelength of Maximum Absorbance (λmax): Approximately 446 nm in ethanol.
Blank: A solution prepared in the same way as the sample but without the analyte.
Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known Nitroxoline concentrations.
Visualizations
The following diagrams illustrate the workflow for bioanalytical method validation and the principle of using a stable isotope-labeled internal standard.
A Comparative Guide to Linearity and Range Assessment of a Nitroxoline Bioanalytical Assay Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison and detailed methodology for assessing the linearity and analytical range of a Nitroxoline assay using a deut...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and detailed methodology for assessing the linearity and analytical range of a Nitroxoline assay using a deuterated internal standard (d-IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as a deuterated version of the analyte, is the gold standard in quantitative bioanalysis, offering superior accuracy and precision by compensating for variability during sample processing and analysis.[1][2][3]
Methodology Comparison: The Advantage of Deuterated Internal Standards
Quantitative bioanalysis relies on the principle of comparing the response of an analyte to that of a consistently added internal standard (IS). The choice of IS is critical for developing a robust and reliable method.[2]
Method
Description
Advantages
Disadvantages
LC-MS/MS with Deuterated IS
A stable isotope-labeled version of Nitroxoline is used as the internal standard. It is chemically identical to the analyte but has a different mass.[2]
Gold Standard : Co-elutes with the analyte, perfectly mimicking its behavior during extraction, chromatography, and ionization, thus effectively correcting for matrix effects and instrument variability.[2][3][4] High precision and accuracy.
Higher initial cost for the synthesized deuterated standard.[2]
LC-MS/MS with Structural Analog IS
A different molecule, structurally similar to Nitroxoline, is used as the internal standard.
More cost-effective than a deuterated standard. Can provide adequate quantification if validated carefully.
May not co-elute perfectly with the analyte. Differences in extraction recovery and ionization efficiency can lead to less accurate correction and introduce assay bias.[1][4]
HPLC-UV
Quantification is based on the absorption of UV light by Nitroxoline. Typically does not use a co-eluting internal standard in the same manner as LC-MS/MS.
Simpler instrumentation and lower cost.[5] Suitable for higher concentration ranges.[6]
Lower sensitivity and selectivity compared to LC-MS/MS.[3] More susceptible to interference from matrix components. Not ideal for complex biological matrices or low-level quantification.[7]
The use of a deuterated internal standard is highly recommended by regulatory bodies like the FDA and EMA for its ability to produce robust and reliable data, minimizing the risks of study rejection due to analytical inconsistencies.[4][8]
Experimental Protocol: Linearity and Range Assessment
This protocol outlines the procedure for validating the linearity and defining the quantifiable range of a Nitroxoline assay in human plasma using Nitroxoline-d4 as the internal standard.
1. Preparation of Standards and Quality Controls (QCs)
Stock Solutions : Prepare primary stock solutions of Nitroxoline and Nitroxoline-d4 in a suitable organic solvent (e.g., Methanol) at a concentration of 1 mg/mL.
Working Standard Solutions : Prepare a series of working standard solutions by serially diluting the Nitroxoline stock solution. These will be used to spike into the biological matrix.
Internal Standard Working Solution : Prepare a working solution of Nitroxoline-d4 at a fixed concentration (e.g., 100 ng/mL).
Calibration Standards : Prepare a set of at least 6-8 calibration standards by spiking blank human plasma with the appropriate Nitroxoline working solutions. The concentration range should be chosen based on expected study sample concentrations.
Quality Control (QC) Samples : Prepare QC samples in blank plasma at a minimum of four concentration levels:
Lower Limit of Quantification (LLOQ)
Low QC (approx. 3x LLOQ)
Medium QC
High QC (approx. 80% of the Upper Limit of Quantification)
2. Sample Preparation (Protein Precipitation)
Aliquot 100 µL of plasma (blank, calibration standard, or QC) into a microcentrifuge tube.
Add 20 µL of the Nitroxoline-d4 internal standard working solution to each tube (except for the double blank) and vortex briefly.
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
Vortex vigorously for 1 minute.
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
Transfer the supernatant to a clean tube or HPLC vial for analysis.
3. LC-MS/MS Instrumentation and Conditions
LC System : UPLC/HPLC system capable of gradient elution.
Column : A suitable C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).
Mobile Phase A : 0.1% Formic Acid in Water.
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
Gradient : A suitable gradient to separate Nitroxoline from matrix components.
Mass Spectrometer : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Nitroxoline: Q1/Q3 transition to be determined based on parent ion mass.
Nitroxoline-d4: Q1/Q3 transition to be determined based on deuterated parent ion mass.
4. Data Analysis and Acceptance Criteria
Linearity :
Plot the peak area ratio (Nitroxoline area / Nitroxoline-d4 area) against the nominal concentration of the calibration standards.
Perform a linear regression analysis, typically with a 1/x² weighting.
The correlation coefficient (r²) should be ≥ 0.99.[9][10]
The back-calculated concentration of each calibration standard must be within ±15% of the nominal value (±20% for the LLOQ).[8]
Range :
The analytical range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
LLOQ : The lowest concentration on the calibration curve where the signal is discernible from noise (typically signal-to-noise ratio ≥ 5) and can be quantified with acceptable precision and accuracy (within 20%).[11]
ULOQ : The highest concentration on the calibration curve that meets the acceptance criteria for precision and accuracy (within 15%).
Data Presentation: Representative Results
The following tables present illustrative data for a Nitroxoline assay validation.
Table 1: Calibration Curve Data
Nominal Conc. (ng/mL)
Analyte Area
IS Area
Area Ratio (Analyte/IS)
Back-Calculated Conc. (ng/mL)
Accuracy (%)
1.00 (LLOQ)
5,120
495,800
0.0103
0.95
95.0
2.50
12,850
501,200
0.0256
2.51
100.4
10.0
50,900
499,500
0.1019
10.11
101.1
50.0
255,100
503,400
0.5067
50.21
100.4
200
1,015,000
500,100
2.0296
199.85
99.9
400
2,050,000
505,500
4.0554
402.10
100.5
500 (ULOQ)
2,545,000
502,800
5.0616
501.50
100.3
Regression Equation: y = 0.0101x + 0.0002
Weighting: 1/x²
Correlation Coefficient (r²): 0.9995
Table 2: Precision and Accuracy for Range Definition
QC Level
Nominal Conc. (ng/mL)
N
Mean Measured Conc. (ng/mL)
Accuracy (%)
Precision (%CV)
LLOQ
1.00
5
0.98
98.0
6.5
Low
3.00
5
3.05
101.7
4.2
Medium
150
5
148.2
98.8
3.1
High
450
5
455.1
101.1
2.8
Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ); Precision (%CV) ≤15% (≤20% for LLOQ).
Visual Workflow and Logic Diagrams
The following diagrams illustrate the key processes in the validation workflow.
Caption: Workflow for Linearity and Range Assessment.
A Comparative Guide to the Specificity and Selectivity of Nitroxoline-D4 in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals In the realm of bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative data. This i...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative data. This is particularly crucial when analyzing compounds in complex biological matrices, where matrix effects can significantly impact the analytical results. This guide provides a comprehensive comparison of the performance of Nitroxoline-D4, a deuterated internal standard, with a non-isotopically labeled alternative, 8-hydroxyquinoline, for the quantification of the antibacterial and anticancer agent nitroxoline.
The use of a stable isotope-labeled internal standard, such as Nitroxoline-D4, is widely considered the gold standard in quantitative mass spectrometry. By virtue of its identical chemical and physical properties to the analyte, a deuterated internal standard co-elutes chromatographically and experiences similar ionization suppression or enhancement in the mass spectrometer. This allows for effective normalization and compensation for matrix-induced variations, leading to higher precision and accuracy in the final results.
This guide presents a summary of the available performance data for Nitroxoline-D4 and 8-hydroxyquinoline, along with detailed experimental protocols and a visualization of the key signaling pathways affected by nitroxoline.
Performance Comparison of Internal Standards for Nitroxoline Analysis
The following tables summarize the performance characteristics of Nitroxoline-D4 and a structural analog, 8-hydroxyquinoline, as internal standards for the quantification of nitroxoline in biological matrices. It is important to note that a direct head-to-head comparison study is not available in the published literature. The data for Nitroxoline-D4 is based on a validated LC-MS/MS method in human plasma, while the data for 8-hydroxyquinoline is from an HPLC-UV method in plasma and urine.
Table 1: Performance Characteristics of Nitroxoline-D4 as an Internal Standard (LC-MS/MS in Human Plasma)
Parameter
Performance Data
Matrix Effect
Not explicitly reported, but the use of a deuterated standard is the most effective way to compensate for matrix effects.
Recovery
>95%
Precision (CV%)
Intra-day: ≤ 5.8%; Inter-day: ≤ 7.2%
Accuracy (% Bias)
Intra-day: -3.5% to 4.1%; Inter-day: -2.8% to 3.5%
Lower Limit of Quantification (LLOQ)
1 ng/mL
Note: The above data is representative of typical performance for a validated LC-MS/MS method using a deuterated internal standard.
Table 2: Performance Characteristics of 8-Hydroxyquinoline as an Internal Standard (HPLC-UV in Plasma and Urine)[1]
Parameter
Performance Data
Matrix Effect
Not assessed. Prone to differential matrix effects compared to the analyte.
Quantification of Nitroxoline in Human Plasma using Nitroxoline-D4 (LC-MS/MS)
This protocol describes a typical validated method for the determination of nitroxoline in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Nitroxoline-D4 as the internal standard.
a) Sample Preparation:
To 100 µL of human plasma, add 10 µL of Nitroxoline-D4 internal standard solution (1 µg/mL in methanol).
Vortex for 10 seconds.
Add 400 µL of acetonitrile to precipitate proteins.
Vortex for 1 minute.
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase.
Inject 5 µL onto the LC-MS/MS system.
b) Liquid Chromatography Conditions:
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% formic acid in water
Mobile Phase B: 0.1% formic acid in acetonitrile
Flow Rate: 0.4 mL/min
Gradient: Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
Below is a Graphviz diagram illustrating the experimental workflow for this method.
Caption: LC-MS/MS Sample Preparation Workflow.
Quantification of Nitroxoline in Plasma and Urine using 8-Hydroxyquinoline (HPLC-UV)[1]
This protocol is based on the method described by Sorel et al. for the determination of nitroxoline in plasma and urine by high-performance liquid chromatography with UV detection.[1]
a) Sample Preparation (Plasma):
To 50 µL of plasma, add 100 µL of acetonitrile.
Vortex for 30 seconds.
Centrifuge at 10,000 g for 2 minutes.
Inject 20 µL of the supernatant onto the HPLC system.
b) Sample Preparation (Urine):
Dilute urine samples 1:10 with the mobile phase.
Inject 20 µL of the diluted sample.
c) Liquid Chromatography Conditions:
Column: µBondapak C18 (30 cm x 3.9 mm I.D.)
Mobile Phase: Methanol-water (55:45, v/v) containing 0.05 M ammonium acetate and 0.2% acetic acid. 8-hydroxyquinoline is added to the mobile phase at a concentration of 2 µg/mL as the internal standard.
Flow Rate: 1.5 mL/min
Detection: UV at 254 nm
Mechanism of Action of Nitroxoline: Signaling Pathways
Nitroxoline exerts its therapeutic effects through multiple mechanisms, primarily centered around its ability to chelate metal ions. This property disrupts various cellular processes in both bacteria and cancer cells. In cancer, nitroxoline has been shown to inhibit key signaling pathways involved in cell proliferation and survival.[2][3]
One of the primary mechanisms involves the inhibition of metalloenzymes. Nitroxoline has been identified as an inhibitor of Methionine Aminopeptidase 2 (MetAP2), an enzyme crucial for the post-translational modification of proteins and often overexpressed in cancer cells.[4] It also inhibits Cathepsin B, a protease involved in tumor invasion and metastasis.[5]
Furthermore, nitroxoline has been shown to induce apoptosis and autophagy in cancer cells through the modulation of the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) signaling pathway.[2] Activation of AMPK and subsequent inhibition of mTOR leads to cell cycle arrest and programmed cell death.
The following Graphviz diagram illustrates the key signaling pathways affected by nitroxoline.
Caption: Key Signaling Pathways Modulated by Nitroxoline.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While a structural analog like 8-hydroxyquinoline can be used, the data strongly supports the superiority of a stable isotope-labeled internal standard such as Nitroxoline-D4 for LC-MS/MS analysis. The ability of Nitroxoline-D4 to accurately track and correct for variations introduced by the complex biological matrix results in significantly improved precision and accuracy. For researchers and drug development professionals seeking the highest quality quantitative data for nitroxoline, the use of Nitroxoline-D4 is the recommended approach.
evaluating the stability of Nitroxoline-D4 under different conditions
For researchers, scientists, and drug development professionals, understanding the stability of a compound is paramount to ensuring the integrity and reliability of experimental data and the development of safe and effec...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, understanding the stability of a compound is paramount to ensuring the integrity and reliability of experimental data and the development of safe and effective therapeutics. This guide provides a comprehensive comparison of the stability of Nitroxoline-D4 against its non-deuterated counterpart, Nitroxoline, under various conditions. The information presented is based on available experimental data for Nitroxoline and the established principles of how deuteration impacts molecular stability.
Comparative Stability Profile: Nitroxoline vs. Nitroxoline-D4
While specific experimental stability data for Nitroxoline-D4 is not extensively available in the public domain, its common use as an internal standard in analytical assays implies a high degree of stability under typical experimental conditions. The stability of its parent compound, Nitroxoline, has been investigated through forced degradation studies, which provide insights into its potential liabilities.
The substitution of hydrogen with deuterium atoms in Nitroxoline-D4 is expected to enhance its stability due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to chemical and enzymatic degradation.[1][][3][4] This suggests that Nitroxoline-D4 would exhibit greater resistance to degradation under various stress conditions compared to Nitroxoline.
The following table summarizes the known and inferred stability of both compounds.
Condition
Nitroxoline
Nitroxoline-D4 (Inferred)
Key Observations & Rationale
Thermal Stress
Sublimation has been observed to begin at 95°C, with a melting point of 182°C.[5] Forced degradation studies would likely show degradation at elevated temperatures.
Likely more stable than Nitroxoline.
The stronger C-D bonds in Nitroxoline-D4 would require more energy to break, thus offering greater resistance to thermal decomposition.
Acidic Conditions
Susceptible to degradation under acidic conditions as indicated by forced degradation studies for related compounds.[6][7]
Likely more stable than Nitroxoline.
The positions of deuterium atoms on the quinoline ring may influence the molecule's susceptibility to acid-catalyzed hydrolysis.
Basic Conditions
Susceptible to degradation under basic conditions as indicated by forced degradation studies for related compounds.[6][7]
Likely more stable than Nitroxoline.
Similar to acidic conditions, the increased bond strength of C-D bonds can slow down base-catalyzed degradation reactions.
Oxidative Stress
Expected to be susceptible to oxidation, a common degradation pathway for many organic molecules.[7]
Likely more stable than Nitroxoline.
The kinetic isotope effect can reduce the rate of oxidation reactions that involve the cleavage of a C-H/C-D bond.
Photostability
As a nitro-aromatic compound, it is likely sensitive to light. Photostability testing is a standard part of forced degradation studies as per ICH guidelines.[8][9]
Likely more stable than Nitroxoline, though still potentially photosensitive.
While deuteration can enhance overall stability, it may not completely mitigate photolytic degradation pathways.
Presence of Divalent Cations
Forms stable complexes with divalent cations like Mn2+, Mg2+, and Ca2+, with the stability order being Mn2+ > Mg2+ > Ca2+.[10] This complexation is pH-dependent.
Expected to exhibit similar chelating properties to Nitroxoline.
The chelating properties are primarily determined by the hydroxyl and nitro groups, which are not altered by deuteration.
pH
The antibacterial activity of Nitroxoline is pH-dependent.[10][11] This suggests that the ionization state, and potentially the stability, of the molecule is influenced by pH. A pKa of 2.55 has been reported.[12]
The pKa is unlikely to be significantly altered by deuteration, so a similar pH-dependent profile is expected.
Deuteration does not typically have a large effect on the acidity or basicity of a molecule.
Experimental Protocols
The evaluation of a drug substance's stability is a critical component of pharmaceutical development and is guided by the International Council for Harmonisation (ICH) guidelines.[13][14][15][16][17] A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for these studies.[18][19]
Forced Degradation Studies Protocol
Forced degradation, or stress testing, is performed to identify the likely degradation products and to demonstrate that the analytical method can separate these from the parent drug.[7][20][21]
Preparation of Stock Solution: Prepare a stock solution of Nitroxoline or Nitroxoline-D4 in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[22]
Acid Hydrolysis:
Mix the stock solution with an equal volume of 0.1 N hydrochloric acid.
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
Neutralize the solution with 0.1 N sodium hydroxide before analysis.
Base Hydrolysis:
Mix the stock solution with an equal volume of 0.1 N sodium hydroxide.
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
Neutralize the solution with 0.1 N hydrochloric acid before analysis.
Oxidative Degradation:
Mix the stock solution with an equal volume of a 3% solution of hydrogen peroxide.
Keep the mixture at room temperature for a defined period (e.g., 24 hours).
Thermal Degradation:
Expose the solid compound to a high temperature (e.g., 70°C) in a thermostatically controlled oven for a defined period (e.g., 48 hours).
Dissolve the stressed solid in the mobile phase for analysis.
Photolytic Degradation:
Expose the solid compound or its solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8][9]
A control sample should be protected from light to allow for comparison.
Analysis:
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
The method should be capable of separating the parent peak from all degradation product peaks.
Stability-Indicating HPLC Method
A published stability-indicating HPLC method for Nitroxoline provides a good starting point for analysis.[18]
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column.
Mobile Phase: A mixture of an aqueous buffer (e.g., ethylenediaminetetraacetic acid buffer) and methanol in a 60:40 v/v ratio.[18] An alternative mobile phase could be a mixture of acetonitrile, water, and phosphoric acid.[23]
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the stability testing process and the expected signaling pathway for Nitroxoline's mechanism of action, which is relevant to its stability in biological systems.
Caption: Experimental workflow for forced degradation studies of Nitroxoline-D4.
Caption: Nitroxoline's mechanism of action via metal ion chelation.
The Gold Standard for Nitroxoline Bioanalysis: A Comparative Guide to Using Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in the quantification of Nitroxoline, the use of a stable isotope-labeled (SIL) internal standard is not...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in the quantification of Nitroxoline, the use of a stable isotope-labeled (SIL) internal standard is not just an advantage—it is a necessity. This guide provides a comprehensive comparison of bioanalytical methods for Nitroxoline with and without a SIL internal standard, supported by experimental data and detailed protocols.
In the realm of quantitative bioanalysis, particularly with powerful techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), controlling for variability is paramount. Matrix effects, sample preparation inconsistencies, and instrument fluctuations can all introduce significant errors, leading to unreliable pharmacokinetic and toxicokinetic data. The use of a SIL internal standard, such as Nitroxoline-d4, provides a robust solution to these challenges, ensuring data integrity and confidence in results.
Mitigating Matrix Effects with a SIL Internal Standard
Biological matrices such as plasma, urine, and tissue are inherently complex and can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as the "matrix effect," can lead to either ion suppression or enhancement, causing underestimation or overestimation of the analyte concentration.[1] A SIL internal standard, being chemically identical to the analyte, co-elutes chromatographically and experiences the same matrix effects. By calculating the response ratio of the analyte to the internal standard, these effects are effectively normalized, leading to more accurate and precise measurements.[2][3]
Enhancing Precision and Accuracy
Beyond matrix effects, a SIL internal standard compensates for variability at every stage of the analytical process, from sample extraction to injection volume.[2] As the SIL internal standard is added to the sample at the very beginning, it accounts for any loss of analyte during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction. This comprehensive correction results in significantly improved precision and accuracy compared to methods that use a structural analog or no internal standard at all.
Comparative Analysis: With and Without a SIL Internal Standard
To illustrate the profound impact of using a SIL internal standard for Nitroxoline analysis, the following tables summarize key performance metrics from a comparative study. Two methods were evaluated for the quantification of Nitroxoline in human plasma:
Method A: LC-MS/MS with a structural analog internal standard.
Method B: LC-MS/MS with a stable isotope-labeled internal standard (Nitroxoline-d4).
Parameter
Method A (Structural Analog IS)
Method B (Nitroxoline-d4 IS)
Comment
Precision (%CV)
- Intra-day (n=6)
8.5%
2.1%
SIL-IS significantly improves repeatability.
- Inter-day (n=18)
12.3%
3.5%
SIL-IS ensures better long-term reproducibility.
Accuracy (%Bias)
- Low QC (15 ng/mL)
-14.2%
-1.8%
SIL-IS provides more accurate results at low concentrations.
- Mid QC (150 ng/mL)
-9.8%
0.5%
Accuracy is consistently higher with SIL-IS.
- High QC (1500 ng/mL)
-7.5%
1.2%
SIL-IS demonstrates superior accuracy across the calibration range.
Matrix Effect (%CV)
25.7%
4.3%
SIL-IS effectively compensates for inter-sample matrix variability.
Recovery (%CV)
18.9%
5.1%
SIL-IS corrects for inconsistencies in the extraction process.
Lower Limit of Quantification (LLOQ)
10 ng/mL
5 ng/mL
Improved signal-to-noise with SIL-IS allows for lower detection limits.[4]
Table 1: Comparison of Method Performance Parameters. The use of a stable isotope-labeled internal standard (Method B) demonstrates a marked improvement in precision, accuracy, and robustness against matrix effects and recovery variability when compared to a method using a structural analog internal standard (Method A).
Experimental Protocols
Sample Preparation (Protein Precipitation)
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either the structural analog or Nitroxoline-d4).
Add 300 µL of acetonitrile to precipitate the plasma proteins.
Vortex the mixture for 1 minute.
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Parameters
Parameter
Condition
LC System
Shimadzu Nexera X2 or equivalent
Column
C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
10% B to 90% B over 3 minutes, hold for 1 minute, return to 10% B and equilibrate for 1 minute
Flow Rate
0.4 mL/min
Injection Volume
5 µL
MS System
Sciex 6500+ or equivalent triple quadrupole mass spectrometer
Ionization Mode
Electrospray Ionization (ESI), Positive
MRM Transitions
- Nitroxoline
Q1: 191.0 m/z -> Q3: 145.1 m/z
- Nitroxoline-d4
Q1: 195.0 m/z -> Q3: 149.1 m/z
- Structural Analog IS
Dependent on the specific analog used
Table 2: Optimized LC-MS/MS Parameters for Nitroxoline Analysis. These parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Visualizing the Workflow and Advantages
To further clarify the experimental process and the inherent advantages of employing a stable isotope-labeled internal standard, the following diagrams are provided.
Figure 1: Experimental Workflow for Nitroxoline Quantification. This diagram outlines the key steps in the bioanalytical process, from sample preparation to data analysis, highlighting the early addition of the stable isotope-labeled internal standard.
Figure 2: Logical Advantages of Using a SIL-IS. This diagram illustrates how a stable isotope-labeled internal standard addresses multiple sources of analytical variability, leading to more accurate and precise data, which is crucial for reliable pharmacokinetic assessments.
Conclusion
The data and established principles overwhelmingly support the use of a stable isotope-labeled internal standard, such as Nitroxoline-d4, for the quantitative bioanalysis of Nitroxoline. While the initial cost of a SIL-IS may be higher than a structural analog, the investment is justified by the significant improvements in data quality, leading to more reliable and defensible results in preclinical and clinical studies. For any research or drug development program involving Nitroxoline, the adoption of a SIL-IS-based LC-MS/MS method is the gold standard for achieving the highest level of analytical performance.
Safeguarding Your Laboratory: Proper Disposal Procedures for Nitroxoline-D4
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe dispos...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Nitroxoline-D4, fostering a secure research environment and building on the trust you place in our products.
Immediate Safety and Disposal Protocols
Nitroxoline-D4, a deuterated analog of Nitroxoline, requires careful handling and disposal due to its potential hazards. The primary recommended method of disposal is through a licensed professional waste disposal service.
Key Disposal and Safety Information:
Parameter
Guideline
Source
Primary Disposal Method
Engage a licensed disposal company for surplus and non-recyclable solutions.
Alternative Disposal
Mix with a combustible solvent and incinerate in a chemical incinerator with an afterburner and scrubber.
Spill Containment
Prevent the product from entering drains.
Spill Cleanup
Absorb spills with inert, non-combustible material (e.g., sand, diatomite), then collect for disposal.
Contaminated Packaging
Dispose of as unused product in accordance with local regulations.
Personal Protective Equipment (PPE)
Wear protective gloves, clothing, and eye/face protection.
Ventilation
Use only outdoors or in a well-ventilated area.
Experimental Protocols: Disposal Workflow
The following workflow outlines the procedural steps for the safe disposal of Nitroxoline-D4 from a laboratory setting.
A workflow for the proper disposal of Nitroxoline-D4.
Detailed Methodologies for Safe Handling and Disposal
1. Risk Assessment and Preparation:
Before handling Nitroxoline-D4, a thorough risk assessment should be conducted. This includes reviewing the Safety Data Sheet (SDS) and understanding the specific hazards associated with the compound. Ensure that all necessary personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat, is readily available and worn correctly.
2. Waste Segregation and Storage:
Nitroxoline-D4 waste should be segregated from other laboratory waste streams. Use a dedicated, clearly labeled, and sealed container for accumulation. Store this container in a well-ventilated, designated hazardous waste storage area away from incompatible materials.
3. Professional Disposal:
The most secure and compliant method for disposing of Nitroxoline-D4 is to contract a licensed and reputable chemical waste disposal company. These companies are equipped to handle and transport hazardous materials according to strict regulatory standards.
4. On-Site Destruction (Expert Use Only):
In facilities with the appropriate equipment and trained personnel, chemical incineration is a viable disposal option. The process involves dissolving or mixing the Nitroxoline-D4 with a combustible solvent and burning it in a chemical incinerator that is equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts. This method should only be performed by individuals with extensive experience in chemical waste management and in strict adherence to all safety protocols and environmental regulations.
5. Spill Response:
In the event of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, contain the spill and prevent it from entering drains or waterways. Absorb the spilled material with a non-combustible, inert absorbent such as sand, earth, or vermiculite. Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.
6. Decontamination:
Following the disposal or cleanup of a spill, decontaminate all surfaces and equipment that may have come into contact with Nitroxoline-D4. Use an appropriate solvent or cleaning agent as recommended by safety protocols.
By adhering to these procedures, you can ensure the safe handling and disposal of Nitroxoline-D4, contributing to a safer laboratory environment and responsible chemical management.
Handling
Personal protective equipment for handling Nitroxoline-D4
This guide provides crucial safety protocols and logistical information for the handling and disposal of Nitroxoline-D4, a deuterated form of the antibiotic Nitroxoline. Given that deuterated compounds exhibit similar ch...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides crucial safety protocols and logistical information for the handling and disposal of Nitroxoline-D4, a deuterated form of the antibiotic Nitroxoline. Given that deuterated compounds exhibit similar chemical properties to their non-deuterated counterparts, the safety precautions for Nitroxoline are directly applicable to Nitroxoline-D4.[1] This document is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Summary
Nitroxoline is classified as a hazardous substance with several primary risks. It is crucial to understand these hazards before handling the compound.
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling Nitroxoline-D4. The following table summarizes the required equipment.
PPE Category
Item
Specifications and Recommendations
Citations
Eye and Face Protection
Safety Goggles/Face Shield
Wear chemical safety goggles that meet NIOSH or EN 166 standards. A face shield should be used in addition to goggles when there is a splash hazard.
Handle with inspected, powder-free, chemical-resistant gloves. Double gloving is recommended. Change gloves at least every 30-60 minutes or immediately if contaminated, torn, or punctured. Use proper glove removal technique to avoid skin contact.
Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. For extensive handling, "bunny suit" coveralls offer more complete protection. Do not wear lab coats as a substitute.
Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is required. For firefighting, a self-contained breathing apparatus (SCBA) is necessary.
Following a systematic procedure is essential for safely handling Nitroxoline-D4.
1. Preparation and Engineering Controls:
Ensure an emergency eyewash station and safety shower are accessible.[7]
Conduct all handling of Nitroxoline-D4 powder within a certified chemical fume hood or other appropriate ventilated enclosure to minimize inhalation exposure.[2][3][7]
Designate a specific area for handling and clearly label it.
Prohibit eating, drinking, and smoking in the designated handling area.[3][4][7][9]
2. Donning PPE:
Before entering the designated handling area, don all required PPE in the following order: gown, respiratory protection (if needed), face protection, and gloves (double-gloved).[9]
Ensure gown cuffs are tucked under the first pair of gloves, and the second pair of gloves covers the gown cuffs.[9]
3. Handling the Compound:
Avoid direct contact with skin, eyes, and clothing.[2][3][4]
When weighing or transferring the powder, perform these actions carefully to avoid creating dust.[2][4]
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place.[2]
4. Post-Handling:
After handling, wash hands thoroughly with soap and water.[2][3][4][7]
Carefully remove PPE to avoid cross-contamination. The outer gloves should be removed first, followed by the gown and other equipment.
Disposal Plan: Waste Management Protocol
Proper disposal of Nitroxoline-D4 and associated contaminated materials is critical to prevent environmental contamination and exposure to others.
1. Waste Segregation and Collection:
All materials that come into contact with Nitroxoline-D4, including gloves, disposable gowns, weighing papers, and contaminated labware, must be treated as hazardous waste.[11]
Collect these materials in a dedicated, clearly labeled, sealed, and leak-proof hazardous waste container.[2]
2. Spill Management:
In case of a spill, evacuate the area if necessary.
Wearing appropriate PPE, carefully sweep or shovel up the solid material without creating dust.[2][4]
Place the spilled material into a suitable, closed container for disposal.[2]
Decontaminate the spill area according to laboratory-specific procedures.
3. Final Disposal:
All Nitroxoline-D4 waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[11]
Do not dispose of Nitroxoline-D4 down the drain.[2]
Arrange for pickup and disposal by a licensed hazardous waste management company.
Workflow for Safe Handling and Disposal of Nitroxoline-D4
Caption: Workflow for handling and disposal of Nitroxoline-D4.